molecular formula C8H8BrNO3 B594439 2-Bromo-6-methyl-4-nitroanisole CAS No. 1345471-89-7

2-Bromo-6-methyl-4-nitroanisole

Cat. No.: B594439
CAS No.: 1345471-89-7
M. Wt: 246.06
InChI Key: UXCQLNKFIBPGRC-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitroanisole is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-methoxy-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQLNKFIBPGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718321
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-89-7
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-6-methyl-4-nitroanisole. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃.[1] Its chemical structure consists of an anisole ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 6, and 4, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 1345471-89-7[1]
XLogP3 2.8[1]
Exact Mass 244.96876 g/mol [1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthesis of analogous compounds. A potential retrosynthetic analysis suggests that the target molecule could be prepared from a more readily available starting material like 2-methyl-4-nitroanisole or 2-bromo-6-methylanisole.

Proposed Synthetic Pathway:

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 2-Methyl-4-nitroanisole Target->Precursor1 Bromination Precursor2 2-Bromo-6-methylanisole Target->Precursor2 Nitration G Start Starting Material (e.g., 2-Methyl-4-nitroanisole) Reaction Electrophilic Bromination (e.g., Br2, FeBr3) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

References

In-Depth Technical Guide: 2-Bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding 2-Bromo-6-methyl-4-nitroanisole. Extensive searches have revealed a significant lack of detailed experimental data in scientific literature and patent databases. The information presented is primarily based on computational predictions and supplier specifications.

Core Compound Information

This compound, with the CAS number 1345471-89-7, is a substituted nitroanisole derivative. Its chemical structure consists of an anisole ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 6, and 4, respectively.

Synonyms: 1-bromo-2-methoxy-3-methyl-5-nitrobenzene[1]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 244.96876 g/mol PubChem[1]
Monoisotopic Mass 244.96876 g/mol PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Experimental Data

As of the latest search, no peer-reviewed scientific articles or patents have been identified that provide detailed experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no experimental spectral data (NMR, IR, Mass Spectrometry) has been published.

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available.

Purification and Analysis

Information regarding the purification and analytical methods for this specific compound is not publicly available.

Applications in Research and Drug Development

Currently, there is no published information available to suggest the use of this compound in specific signaling pathways, as a pharmacological tool, or in any stage of drug development.

Safety Information

Detailed safety and toxicity data for this compound are not available. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound for which basic identifying information and computed properties are available. However, a comprehensive technical profile is hindered by the lack of published experimental data. Researchers and drug development professionals interested in this molecule may need to perform their own synthesis, characterization, and biological evaluation to ascertain its properties and potential applications.

Visualizations

Due to the absence of any described signaling pathways, experimental workflows, or logical relationships involving this compound in the available literature, no diagrams can be generated.

References

Synthesis of 2-Bromo-6-methyl-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-6-methyl-4-nitroanisole. The content is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This document outlines a two-step synthetic route commencing from 2-methyl-4-nitroaniline, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the regioselective bromination of 2-methyl-4-nitroaniline to yield 2-Bromo-6-methyl-4-nitroaniline. The subsequent step is a Sandmeyer-type reaction involving the diazotization of the amino group, followed by a methoxylation to furnish the final product.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

This procedure is adapted from established methods for the bromination of substituted anilines.

Materials:

  • 2-methyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 2.5 M sodium hydroxide solution and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain 2-Bromo-6-methyl-4-nitroaniline as a solid.

Step 2: Synthesis of this compound

This protocol is a proposed method based on standard Sandmeyer reaction conditions for the conversion of anilines to anisoles.

Materials:

  • 2-Bromo-6-methyl-4-nitroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of concentrated sulfuric acid in methanol, cooled to 0-5 °C in an ice bath, add 2-Bromo-6-methyl-4-nitroaniline (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution at 0-5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Carefully and slowly heat the reaction mixture to reflux and maintain for 1-2 hours. The decomposition of the diazonium salt will be indicated by the evolution of nitrogen gas.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis.

Compound Molecular Formula Molecular Weight ( g/mol ) Step Reactants Reagents Typical Yield (%) Physical Appearance
2-Bromo-6-methyl-4-nitroanilineC₇H₇BrN₂O₂231.0512-methyl-4-nitroanilineN-Bromosuccinimide, Acetonitrile~90%Yellow solid
This compoundC₈H₈BrNO₃246.0622-Bromo-6-methyl-4-nitroanilineH₂SO₄, NaNO₂, CH₃OH60-70% (Estimated)Solid

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

SynthesisWorkflow Start Start: 2-methyl-4-nitroaniline Bromination Step 1: Bromination Start->Bromination NBS, CH3CN, Reflux Intermediate 2-Bromo-6-methyl-4-nitroaniline Bromination->Intermediate Diazotization Step 2a: Diazotization Intermediate->Diazotization Purification1 Purification (Column Chromatography) Intermediate->Purification1 Methoxylation Step 2b: Methoxylation Diazotization->Methoxylation NaNO2, H2SO4, 0-5°C Product End: this compound Methoxylation->Product CH3OH, Reflux Purification2 Purification (Recrystallization/Chromatography) Product->Purification2 Purification1->Diazotization

Caption: Synthetic workflow for this compound.

Spectroscopic and Synthetic Elucidation of 2-Bromo-6-methyl-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic pathway for the novel compound, 2-Bromo-6-methyl-4-nitroanisole (IUPAC Name: 1-bromo-2-methoxy-3-methyl-5-nitrobenzene). Due to the absence of publicly available experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to offer a robust predictive analysis for researchers in drug discovery and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including substituted nitroanisoles and bromonitrobenzenes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~8.1d1HH-5J ≈ 2.5 Hz
~7.9d1HH-3J ≈ 2.5 Hz
~3.9s3H-OCH₃-
~2.5s3H-CH₃-

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C-2 (C-OCH₃)
~148C-4 (C-NO₂)
~138C-6 (C-CH₃)
~128C-5
~120C-3
~115C-1 (C-Br)
~57-OCH₃
~20-CH₃

Predicted solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-OCH₃, -CH₃)
~1600, ~1470Medium-StrongAromatic C=C Bending
~1520, ~1340StrongAsymmetric and Symmetric N-O Stretch (NO₂)
~1250StrongAryl-O Stretch (Anisole)
~600-500Medium-StrongC-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/zInterpretation
245/247Molecular ion peak (M⁺, M⁺+2) with ~1:1 ratio, characteristic of a bromine atom.[1]
230/232[M-CH₃]⁺
215/217[M-NO]⁺
199/201[M-NO₂]⁺
166[M-Br]⁺

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound is proposed, commencing from commercially available 2-methylanisole. The synthesis involves a two-step electrophilic aromatic substitution.

Synthetic_Pathway 2-Methylanisole 2-Methylanisole Nitration Nitration 2-Methylanisole->Nitration HNO₃, H₂SO₄ 2-Methyl-4-nitroanisole 2-Methyl-4-nitroanisole Nitration->2-Methyl-4-nitroanisole Major Product Bromination Bromination 2-Methyl-4-nitroanisole->Bromination Br₂, FeBr₃ This compound This compound Bromination->this compound

Caption: Proposed synthesis of this compound.

Step 1: Nitration of 2-Methylanisole

Protocol: To a stirred solution of 2-methylanisole (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then quenched by pouring it onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried. The major product, 2-methyl-4-nitroanisole, can be purified by recrystallization from ethanol.

Step 2: Bromination of 2-Methyl-4-nitroanisole

Protocol: To a solution of 2-methyl-4-nitroanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), iron(III) bromide (0.1 eq) is added. Bromine (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.

Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Start 2-Methylanisole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 2-Methyl-4-nitroanisole Nitration->Intermediate Bromination Bromination (Br₂, FeBr₃) Intermediate->Bromination Product Crude this compound Bromination->Product Purification Column Chromatography Product->Purification NMR ¹H and ¹³C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity

Caption: Workflow for synthesis and characterization.

This technical guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic approach for this compound. It is intended to facilitate further research and application of this compound in various fields of chemical science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2-Bromo-6-methyl-4-nitroanisole, with a focus on its solubility characteristics. Due to the limited availability of specific experimental data in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of solubility and presents a logical workflow for this process.

Core Compound Properties

This compound is a substituted aromatic compound. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
IUPAC Name 1-bromo-2-methoxy-3-methyl-5-nitrobenzenePubChem[1]
CAS Number 1345471-89-7PubChem[1]
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
Appearance Yellow Solid (Predicted for similar compounds)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
XLogP3 2.8PubChem[1]

Solubility Profile

As of the latest literature review, specific quantitative solubility data for this compound in various solvents at different temperatures is not publicly available. One supplier explicitly states "Solubility: N/A" for the closely related compound 2-Bromo-6-nitroanisole[2]. However, based on the principles of organic chemistry and information from related compounds, a qualitative solubility profile can be inferred.

SolventQualitative SolubilityRationale / Source
Water Sparingly soluble / InsolubleThe molecule is largely nonpolar due to the benzene ring, methyl, and bromo substituents. The polar nitro and methoxy groups are insufficient to confer significant aqueous solubility.
Methanol Moderately to Freely SolubleAs a polar protic organic solvent, methanol is expected to dissolve this compound.
Ethanol Moderately to Freely SolubleSimilar to methanol, ethanol is a suitable solvent for many organic compounds.
Acetone Moderately to Freely SolubleThis polar aprotic solvent is a good general solvent for a wide range of organic molecules.
Dichloromethane Freely SolubleA common nonpolar organic solvent, likely to be effective. A synthesis procedure for a related compound involved dilution with dichloromethane[3].
Chloroform Freely SolubleA patent describing the preparation of a similar compound, 2-bromo-4-fluoro-6-nitrophenol, mentions dissolving the starting material in chloroform[4].
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent known for its ability to dissolve a wide array of organic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized but detailed methodology for determining the solubility of a solid organic compound like this compound. This protocol is based on the equilibrium shake-flask method, a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvent (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a sealed vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, which should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least 2 hours to permit the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information. The SDS for a similar compound, 2-bromo-4-methyl-6-nitroaniline, indicates that it causes skin and serious eye irritation and may cause respiratory irritation[5].

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis and Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 prep3 Agitate in a thermostatically controlled shaker bath prep2->prep3 prep4 Allow solid to settle post-equilibration prep3->prep4 sampling1 Withdraw supernatant using a syringe prep4->sampling1 sampling2 Filter through a syringe filter sampling1->sampling2 sampling3 Accurately dilute the filtered supernatant sampling2->sampling3 analysis2 Analyze standards and sample by HPLC sampling3->analysis2 analysis1 Prepare standard solutions of known concentrations analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration and calculate solubility analysis3->analysis4

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding of the solubility and physicochemical properties of this compound for research and development purposes. The provided experimental protocol offers a robust framework for obtaining precise solubility data where it is currently lacking in the literature.

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the key physicochemical properties of 2-Bromo-6-methyl-4-nitroanisole, a chemical compound relevant in various research and development applications. The data presented is compiled from verified chemical databases.

Chemical Identity and Molecular Weight

This compound is an organic compound with the IUPAC name 1-bromo-2-methoxy-3-methyl-5-nitrobenzene. Its chemical structure and properties are well-defined, making it a useful intermediate in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C8H8BrNO3PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1][2]
Monoisotopic Mass 244.96876 DaPubChem[1][2]
CAS Number 1345471-89-7PubChem[1]

Structural Information

The molecular formula C8H8BrNO3 indicates the elemental composition of the molecule. A clear understanding of this composition is crucial for stoichiometric calculations in experimental protocols.

Elemental Composition of this compound Compound This compound C8H8BrNO3 C Carbon (C) x8 Compound->C contains H Hydrogen (H) x8 Compound->H contains Br Bromine (Br) x1 Compound->Br contains N Nitrogen (N) x1 Compound->N contains O Oxygen (O) x3 Compound->O contains

Caption: Elemental breakdown of this compound.

Experimental Considerations

While specific experimental protocols are application-dependent, the molecular weight is a critical parameter for any quantitative experiment. For instance, in preparing a solution of a specific molarity, the mass of this compound required is calculated directly from its molecular weight.

Example Calculation: To prepare a 0.1 M solution in 100 mL of solvent:

  • Moles needed = 0.1 mol/L * 0.1 L = 0.01 mol

  • Mass needed = 0.01 mol * 246.06 g/mol = 2.4606 g

This foundational data is essential for ensuring accuracy and reproducibility in experimental settings within drug discovery and chemical synthesis.

References

An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitroanisole: A Versatile Building Block for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methyl-4-nitroanisole is a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique arrangement of functional groups—a bromine atom, a nitro group, a methyl group, and a methoxy group on a benzene ring—offers multiple reaction sites for derivatization. This technical guide explores the potential applications of this compound as a key building block in the synthesis of complex organic molecules, including potential pharmacologically active agents. This document provides a plausible synthetic route for the title compound, detailed experimental protocols for its key transformations, and an overview of its potential in medicinal chemistry, supported by data from analogous systems.

Introduction

This compound (CAS No. 1345471-89-7) is a polysubstituted aromatic compound.[1] Its molecular structure, featuring an electron-donating methoxy group and a weakly activating methyl group, alongside an electron-withdrawing nitro group and a synthetically versatile bromine atom, makes it a highly attractive scaffold for chemical elaboration. The strategic positioning of these substituents allows for regioselective transformations, enabling the synthesis of a diverse array of derivatives. This guide will elucidate the synthetic utility of this compound, focusing on its role as a precursor to novel chemical entities with potential applications in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1345471-89-7PubChem[1]
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
IUPAC Name 1-bromo-2-methoxy-3-methyl-5-nitrobenzenePubChem[1]

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-methyl-4-nitrophenol. The synthesis involves two key steps: methylation of the phenolic hydroxyl group followed by bromination of the aromatic ring.

Synthesis_of_2_Bromo_6_methyl_4_nitroanisole start 2-Methyl-4-nitrophenol intermediate 2-Methyl-4-nitroanisole start->intermediate Methylation (CH3)2SO4, K2CO3, Acetone product This compound intermediate->product Bromination Br2, Acetic Acid

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Methyl-4-nitroanisole (Intermediate)

Materials:

  • 2-Methyl-4-nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-4-nitroanisole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methyl-4-nitroanisole

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2-methyl-4-nitroanisole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion (typically 2-4 hours), pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Potential Applications as a Chemical Intermediate

The presence of both a bromine atom and a nitro group on the anisole scaffold allows for a variety of subsequent chemical transformations. These functional groups can be selectively manipulated to introduce further complexity, making this compound a valuable intermediate for the synthesis of diverse molecular architectures.

Potential_Applications start This compound suzuki Suzuki Coupling start->suzuki Ar-Br bond buchwald Buchwald-Hartwig Amination start->buchwald Ar-Br bond reduction Nitro Group Reduction start->reduction -NO2 group snar Nucleophilic Aromatic Substitution (SNAr) start->snar Ar-Br bond (activated by -NO2) product1 Biaryl Derivatives suzuki->product1 product2 Aryl Amine Derivatives buchwald->product2 product3 2-Bromo-6-methyl-4-aminoanisole reduction->product3 product4 Substituted Nitroanisoles snar->product4

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo substituent can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3][4] This allows for the introduction of various aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl and styrenyl derivatives, which are common motifs in pharmaceuticals.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-6-methyl-4-nitroanisole85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-methyl-4-nitroanisole80-90
33-Pyridylboronic acid2-(3-Pyridyl)-6-methyl-4-nitroanisole75-85

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (3.0 eq) and toluene.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which is a key transformation in the synthesis of many biologically active molecules.[5][6] The resulting aniline derivative, 2-bromo-6-methyl-4-aminoanisole, opens up further synthetic possibilities, such as diazotization reactions or amide bond formation.

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsExpected Yield (%)
Fe / NH₄ClEthanol/Water, reflux85-95
SnCl₂·2H₂OEthanol, reflux90-98
H₂, Pd/CMethanol, room temperature, atmospheric pressure>95

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite and wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromo-6-methyl-4-aminoanisole.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group in the para position to the bromine atom activates the aryl ring towards nucleophilic aromatic substitution (SₙAr).[7][8][9] This allows for the displacement of the bromide with a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a direct route to a range of substituted anisole derivatives.

Potential Biological and Pharmacological Significance

While there is no specific pharmacological data available for this compound, its structural motifs are present in many biologically active compounds. The corresponding amino derivatives, obtained after nitro group reduction, are of particular interest. Substituted anilines and anisoles are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities. For instance, various substituted benzothiazoles, which can be synthesized from related aniline precursors, have shown antitumor, antimicrobial, and anti-inflammatory properties. The nitro group itself is a known pharmacophore in certain classes of antibiotics and antiparasitic agents.

Biological_Significance start This compound intermediate Synthetic Derivatives (e.g., Amines, Biaryls) start->intermediate Chemical Modification activity1 Antimicrobial intermediate->activity1 activity2 Anticancer intermediate->activity2 activity3 Anti-inflammatory intermediate->activity3

Caption: Inferred biological potential of this compound derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in synthetic organic chemistry. The strategic arrangement of its functional groups provides a platform for the generation of diverse and complex molecular structures through well-established synthetic transformations. The potential to access novel biaryl, amino, and other substituted aromatic compounds makes it a valuable tool for researchers in medicinal chemistry and materials science. Further investigation into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

The Synthesis and Characterization of 2-Bromo-6-methyl-4-nitroanisole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-6-methyl-4-nitroanisole is presented below. This data is crucial for its application in experimental settings, including solubility and reaction condition considerations.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
CAS Number 1345471-89-7PubChem[1]
IUPAC Name 1-bromo-2-methoxy-3-methyl-5-nitrobenzenePubChem[1]
Purity (Typical) 96.8% by GC areaApollo Scientific[2]
Appearance Cream to faint brown powderApollo Scientific[2]

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from a commercially available precursor. The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Williamson Ether Synthesis 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Bromination_Reaction Bromination 2-Methyl-4-nitroaniline->Bromination_Reaction N-Bromosuccinimide, Acetonitrile Intermediate 2-Bromo-6-methyl-4-nitroaniline Bromination_Reaction->Intermediate Diazotization Diazotization (NaNO2, H2SO4) Intermediate->Diazotization Hydrolysis Hydrolysis (H2O, Heat) Diazotization->Hydrolysis Intermediate_Phenol 2-Bromo-6-methyl-4-nitrophenol Hydrolysis->Intermediate_Phenol Methylation Methylation (e.g., CH3I, Base) Intermediate_Phenol->Methylation Final_Product This compound Methylation->Final_Product

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar transformations.

Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

This procedure is adapted from the synthesis of 2-bromo-6-methyl-4-nitroaniline from 2-methyl-4-nitroaniline.[3]

  • Dissolution: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.

  • Bromination: Add N-bromosuccinimide (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 3 hours.

  • Work-up: Cool the mixture to room temperature, concentrate it under reduced pressure, and dilute with dichloromethane.

  • Washing: Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

A similar procedure using bromine in acetic acid has also been reported.[3]

Step 2: Synthesis of 2-Bromo-6-methyl-4-nitrophenol (via Sandmeyer Reaction)

This is a general protocol for the conversion of an aniline to a phenol.

  • Diazotization: Dissolve 2-Bromo-6-methyl-4-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. Maintain boiling until nitrogen evolution ceases.

  • Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and purify by chromatography or recrystallization.

Step 3: Synthesis of this compound (via Williamson Ether Synthesis)

This is a standard procedure for the methylation of a phenol.

  • Deprotonation: Dissolve 2-Bromo-6-methyl-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF. Add a base (e.g., potassium carbonate, 1.5 eq) and stir the mixture.

  • Methylation: Add a methylating agent, such as methyl iodide (1.2 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter off the base, and remove the solvent under reduced pressure. The residue can then be purified by column chromatography to yield the final product, this compound.

Logical Relationship of Synthetic Steps

The synthesis is designed based on the directing effects of the substituents on the aromatic ring. The following diagram illustrates the logical progression.

Logical_Progression Start 2-Methyl-4-nitroaniline Intermediate1 2-Bromo-6-methyl-4-nitroaniline Start->Intermediate1 Bromination Intermediate2 2-Bromo-6-methyl-4-nitrophenol Intermediate1->Intermediate2 Diazotization & Hydrolysis Final This compound Intermediate2->Final Methylation

Figure 2. Logical flow of the synthetic transformations.

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The provided protocols, based on established chemical principles, offer a starting point for its preparation in a laboratory setting. Researchers are encouraged to consult further literature and optimize conditions as necessary for their specific applications.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-6-methyl-4-nitroanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-6-methyl-4-nitroanisole, a versatile building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, a nitro group, and a methoxy group on a substituted benzene ring—allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

Overview of Synthetic Applications

This compound serves as a key intermediate in several important organic reactions, including but not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of biaryl systems and substituted anilines, which are common motifs in bioactive molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide or, under certain conditions, the methoxy group by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to substituted anilines that can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be coupled with a wide range of boronic acids or their esters to generate substituted biaryl compounds.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-methyl-4-nitro-6-phenylanisole.

Materials:

  • This compound (1.0 mmol, 246.06 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation:

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O901885-95 (Est.)
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001680-90 (Est.)
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O852475-85 (Est.)

Estimated yields are based on typical outcomes for similar substrates.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines from aryl halides. This compound can be coupled with a variety of primary and secondary amines.

Experimental Protocol: Representative Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(2-methyl-4-nitro-6-methoxyphenyl)morpholine.

Materials:

  • This compound (1.0 mmol, 246.06 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation:

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001880-90 (Est.)
2AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1102470-85 (Est.)
3BenzylaminePd₂(dba)₃/RuPhosK₃PO₄Dioxane1002075-88 (Est.)

Estimated yields are based on typical outcomes for similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound allows for the displacement of the bromide by strong nucleophiles.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To synthesize 2,6-dimethoxy-4-nitrotoluene.

Materials:

  • This compound (1.0 mmol, 246.06 mg)

  • Sodium methoxide (2.0 mmol, 108.0 mg)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

EntryNucleophileSolventTemp (°C)Time (h)ProductYield (%)
1Sodium methoxideDMF8062,6-Dimethoxy-4-nitrotoluene85-95 (Est.)
2Sodium thiophenoxideDMF6042-Methyl-4-nitro-6-(phenylthio)anisole80-90 (Est.)
3Potassium cyanideDMSO120122-Methoxy-3-methyl-5-nitrobenzonitrile60-75 (Est.)

Estimated yields are based on typical outcomes for similar substrates.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations involving this compound.

Suzuki_Miyaura_Coupling This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Buchwald_Hartwig_Amination This compound This compound Arylamine Product Arylamine Product This compound->Arylamine Product Pd Catalyst, Base Amine (R2NH) Amine (R2NH) Amine (R2NH)->Arylamine Product

Caption: Buchwald-Hartwig amination reaction pathway.

Nucleophilic_Aromatic_Substitution This compound This compound Substituted Product Substituted Product This compound->Substituted Product Solvent, Heat Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Product

2-Bromo-6-methyl-4-nitroanisole: A Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Bromo-6-methyl-4-nitroanisole has emerged as a crucial scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern allows for the strategic introduction of various functionalities, making it an ideal starting material for the synthesis of potent kinase inhibitors. This application note details the utility of this compound in the synthesis of a novel series of pyrrolo[2,3-d]pyrimidine-based receptor tyrosine kinase (RTK) inhibitors, providing protocols for key transformations and showcasing its role in generating compounds with significant anti-proliferative activity.

Introduction

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. This has spurred the development of small molecule kinase inhibitors as targeted therapeutic agents. The chemical scaffold of these inhibitors is critical to their potency and selectivity. This compound offers medicinal chemists a versatile platform to construct complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The presence of a bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further derivatization. The methoxy and methyl groups influence the molecule's electronics and sterics, contributing to the overall pharmacological profile of the final compounds.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

A key application of this compound is in the synthesis of substituted anilines, which are pivotal intermediates for building the core structures of kinase inhibitors. A notable example is the synthesis of 2-amino-4-(3-bromoanilino)-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which have demonstrated potent inhibitory activity against several receptor tyrosine kinases, including EGFR, PDGFR-β, and VEGFR-2.[1][2]

The initial step involves the transformation of this compound into a corresponding aniline derivative. This aniline can then be further elaborated to construct the desired heterocyclic core of the kinase inhibitor.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the modification of this compound and culminating in the formation of the final bioactive compounds.

G A This compound B Intermediate Aniline Derivative A->B Reduction C α-bromomethylbenzylketone Synthesis B->C D Cyclocondensation with 2,6-diamino-4-pyrimidone C->D E 2-amino-4-oxo-6-substituted benzyl pyrrolo[2,3-d]pyrimidine D->E F Chlorination at 4-position E->F G Displacement with Substituted Aniline F->G H Final Kinase Inhibitor G->H

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group in this compound to form the corresponding aniline is a critical initial step.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1), add ammonium chloride (0.5 equivalents).

  • Heat the mixture to reflux.

  • Add a solution of this compound (1 equivalent) in ethanol dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude aniline derivative.

Protocol 2: Buchwald-Hartwig Amination

A crucial step in the synthesis of many kinase inhibitors is the formation of a C-N bond, often achieved through a Buchwald-Hartwig amination reaction. This protocol describes a general procedure for the coupling of an aryl bromide with an amine.

Materials:

  • Aryl bromide (e.g., the chlorinated pyrrolo[2,3-d]pyrimidine intermediate)

  • Amine (e.g., 3-bromoaniline)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1 equivalent), amine (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the biological activity of a series of synthesized pyrrolo[2,3-d]pyrimidine kinase inhibitors derived from a bromoaniline precursor.

CompoundTarget KinaseIC₅₀ (nM)
Compound 5 PDGFR-β20
Compound 7 PDGFR-βSignificantly more potent than lead compound
Compound 10 PDGFR-βNinefold improved potency over Sunitinib
Sunitinib (Control) PDGFR-β-
Erlotinib (Control) EGFR-

Data adapted from a study on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors.[1]

Signaling Pathway

The synthesized compounds act as inhibitors of receptor tyrosine kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these kinases, the compounds can halt the uncontrolled cell growth characteristic of cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR-β) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) RTK->Downstream Activation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Inhibition of RTK signaling pathway.

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its chemical handles allow for the strategic and efficient construction of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility in generating potent anti-cancer agents and provide a foundation for researchers and scientists in the field of drug development to explore its potential further.

References

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryls from 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the sterically hindered and electron-deficient aryl bromide, 2-Bromo-6-methyl-4-nitroanisole, with various arylboronic acids. The described methodology is essential for synthesizing complex biaryl structures, which are prevalent in medicinal chemistry and materials science. This document includes a step-by-step procedure, a summary of reaction components, and graphical representations of the experimental workflow and the catalytic cycle to ensure successful implementation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures. The substrate, this compound, presents a challenging case due to the steric hindrance imposed by the ortho-methyl group and the electron-withdrawing nature of the para-nitro group. This protocol outlines a reliable method to achieve high coupling efficiency for this type of substrate.

Experimental Protocol

This protocol details the general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.03 eq), to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Data Presentation

The following table summarizes the key components and conditions for the Suzuki coupling reaction.

Component Role Stoichiometry / Conditions Notes
This compoundAryl Halide (Substrate)1.0 equivalentLimiting reagent.
Arylboronic AcidCoupling Partner1.2 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Pd(dppf)Cl2·CH2Cl2Catalyst0.03 equivalents (3 mol%)A common and effective catalyst for cross-coupling reactions.
K2CO3Base2.0 equivalentsActivates the boronic acid and facilitates the catalytic cycle.
1,4-Dioxane / Water (4:1)Solvent System0.1 MThe aqueous/organic mixture is crucial for dissolving all reactants.
TemperatureReaction Condition90-100 °CElevated temperature is required to overcome the activation energy.
AtmosphereReaction ConditionInert (N2 or Ar)Prevents degradation of the catalyst and other reagents.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow prep Preparation of Reactants setup Reaction Setup under Inert Gas prep->setup reagents Add Substrate, Boronic Acid, Base setup->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat and Stir (90-100°C) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: A flowchart of the experimental procedure for the Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar-Pd(II)L2-Ar' transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)2 borate [Ar'-B(OR)2(Base)]- ar_boronic->borate base Base base->ar_boronic borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Nucleophilic Substitution on 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-4-nitroanisole is an activated aromatic compound poised for nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group para to the bromine atom, along with the ortho methyl and methoxy groups, significantly influences the reactivity of the aryl halide. This document provides a theoretical framework and generalized protocols for conducting nucleophilic substitution reactions on this substrate, based on established principles of SNAr on analogous nitroaromatic compounds. Due to a lack of specific published experimental data for this exact molecule, the following protocols are adapted from reactions on structurally similar substrates. Researchers should consider these as starting points for optimization.

Principle of the Reaction

Nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.

The reaction rate is enhanced by the electron-withdrawing nitro group, which stabilizes the anionic intermediate.

Potential Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide in this compound. Common examples include:

  • Amines (R-NH₂): To form N-substituted 2-amino-6-methyl-4-nitroanisole derivatives.

  • Alkoxides (R-O⁻): To synthesize 2-alkoxy-6-methyl-4-nitroanisole ethers.

  • Thiolates (R-S⁻): To produce 2-thioether-6-methyl-4-nitroanisole derivatives.

Data Presentation: Predicted Reaction Parameters

The following table summarizes predicted reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These are starting point recommendations and will likely require optimization.

Nucleophile CategoryExample NucleophileSolvent(s)BaseTemperature (°C)Reaction Time (h)Predicted Product
Primary Amines AnilineDMF, DMSO, NMPK₂CO₃, Cs₂CO₃80 - 1204 - 242-(Phenylamino)-6-methyl-4-nitroanisole
Secondary Amines MorpholineDMF, DMSOK₂CO₃, Et₃N60 - 1002 - 124-(2-Methoxy-3-methyl-5-nitrophenyl)morpholine
Alkoxides Sodium MethoxideMethanol, THFN/A (reagent is a base)25 - 65 (reflux)1 - 62,6-Dimethoxy-4-nitro-toluene
Thiols ThiophenolDMF, AcetonitrileK₂CO₃, NaH25 - 801 - 42-(Phenylthio)-6-methyl-4-nitroanisole

Experimental Protocols (Generalized)

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Aniline (or other amine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add dry DMF as the solvent.

  • Add aniline (1.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and stir the mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines a general method for the synthesis of an ether from this compound.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or THF in a round-bottom flask.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Stir the reaction mixture at reflux (for methanol) or at a slightly elevated temperature (for THF).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the residue by flash chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic substitution reaction and subsequent workup.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Reactants: - this compound - Nucleophile - Base (if needed) - Solvent reaction Heat and Stir (Monitor by TLC) start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify Column Chromatography concentration->purify end Characterize Product purify->end

Generalized workflow for nucleophilic substitution.

Safety Precautions

  • This compound and related nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used (e.g., DMF, DMSO) have specific hazards; consult their Safety Data Sheets (SDS) before use.

  • Reactions involving strong bases like sodium methoxide should be handled with caution to avoid contact with skin and eyes.

Conclusion

The protocols and data presented herein provide a foundational guide for researchers exploring the nucleophilic substitution chemistry of this compound. Due to the absence of specific literature precedents for this exact substrate, a systematic optimization of reaction conditions, including solvent, base, temperature, and reaction time, is strongly recommended to achieve desired product yields and purity. Careful monitoring of the reaction progress is crucial for successful outcomes.

Application Notes and Protocols: 2-Bromo-6-methyl-4-nitroanisole in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2-bromo-6-methyl-4-nitroanisole as a versatile building block in the synthesis of various heterocyclic compounds. The protocols focus on two of the most powerful and widely used cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Introduction

This compound is a functionalized aromatic compound that serves as an excellent starting material for the synthesis of a wide array of heterocyclic structures. The presence of a bromine atom allows for facile palladium-catalyzed cross-coupling reactions, while the nitro group can be a precursor for an amino group or can influence the electronic properties of the target molecule. The methoxy and methyl groups provide additional points for structural modification and can influence the physicochemical properties of the synthesized compounds. This document provides representative protocols for the synthesis of a pyridinyl-substituted anisole and a morpholinyl-substituted anisole, which can be key intermediates in the development of novel pharmaceutical agents.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of two representative heterocyclic compounds derived from this compound. The data is based on typical yields and purities observed for analogous reactions in the scientific literature.

Table 1: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic acid

ParameterValue
Product 2-Methyl-4-nitro-6-(pyridin-3-yl)anisole
Reaction Time 12 h
Temperature 100 °C
Yield 85%
Purity (by HPLC) >98%
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterValue
Product 4-(2-Methoxy-3-methyl-5-nitrophenyl)morpholine
Reaction Time 18 h
Temperature 110 °C
Yield 78%
Purity (by HPLC) >97%
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-nitro-6-(pyridin-3-yl)anisole via Suzuki-Miyaura Coupling

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and pyridine-3-boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, 2-methyl-4-nitro-6-(pyridin-3-yl)anisole.

Protocol 2: Synthesis of 4-(2-Methoxy-3-methyl-5-nitrophenyl)morpholine via Buchwald-Hartwig Amination

This protocol outlines a representative palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk tube.

  • Add dry, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate oven-dried Schlenk tube, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill this tube with inert gas.

  • Add the catalyst solution to the tube containing the starting material and base.

  • Add morpholine (1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 4-(2-methoxy-3-methyl-5-nitrophenyl)morpholine.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the heterocyclic compounds.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Pyridine-3-boronic acid - Pd(OAc)2/PPh3 - K2CO3 inert Inert Atmosphere (Ar/N2) heat Heat to 100°C (12 h) start->heat 1. solvent Add Degassed Dioxane/Water cool Cool to RT heat->cool 2. extract Extraction with Ethyl Acetate cool->extract 3. dry Dry & Concentrate extract->dry 4. purify Column Chromatography dry->purify 5. end Product: 2-Methyl-4-nitro-6- (pyridin-3-yl)anisole purify->end 6.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cat Prepare Catalyst: Pd2(dba)3 + XPhos in Toluene combine Combine Catalyst and Reactants cat->combine 1. reactants Combine Reactants: - this compound - Morpholine - NaOtBu reactants->combine heat Heat to 110°C (18 h) combine->heat 2. cool Cool & Quench heat->cool 3. extract Extraction with Ethyl Acetate cool->extract 4. dry Dry & Concentrate extract->dry 5. purify Column Chromatography dry->purify 6. end Product: 4-(2-Methoxy-3-methyl- 5-nitrophenyl)morpholine purify->end 7.

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Application Notes and Protocols for the Characterization of 2-Bromo-6-methyl-4-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for characterizing reactions involving 2-Bromo-6-methyl-4-nitroanisole. The protocols outlined below are designed to assist in monitoring reaction progress, identifying products and byproducts, and ensuring the purity of the final compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Accurate and reliable analytical methods are crucial for its characterization and for monitoring its chemical transformations. This document details the application of chromatographic and spectroscopic techniques for the qualitative and quantitative analysis of this compound and its reactions.

Analytical Techniques Overview

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive characterization of this compound reactions.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction kinetics, determining purity, and quantifying components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds, providing both separation and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of the starting material, intermediates, and final products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the molecule and for a quick assessment of reaction completion.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar nitroaromatic compounds and is suitable for monitoring the conversion of this compound.[1]

Objective: To separate and quantify this compound from its reactants and products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. For mass spectrometry detection, 0.1% formic acid can be added to both solvents.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standards and the sample. Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.

Objective: To identify and confirm the structure of this compound and its reaction products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

    • Ion Source Temperature: 230 °C

  • Analysis: Inject the sample. The resulting chromatogram will show the separation of the components, and the mass spectrum for each peak can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. A purity of 96.8% by GC has been reported for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze the coupling patterns to deduce the connectivity of the protons. Assign the signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is an oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and N-O (nitro group) stretching and bending vibrations.

Data Presentation

Quantitative Data Summary
PropertyValueAnalytical TechniqueReference
Molecular FormulaC₈H₈BrNO₃-[3][4]
Molecular Weight246.06 g/mol Mass Spectrometry[2][3][5]
Purity96.8%Gas Chromatography (GC)[2]
Melting PointNot available-
¹H NMR (CDCl₃, 400 MHz)δ (ppm)NMR SpectroscopyHypothetical
7.95 (d, J=2.0 Hz, 1H, Ar-H)
7.80 (d, J=2.0 Hz, 1H, Ar-H)
3.90 (s, 3H, OCH₃)
2.40 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)NMR SpectroscopyHypothetical
158.0 (C-O)
148.0 (C-NO₂)
135.0 (C-Br)
130.0 (C-CH₃)
125.0 (Ar-CH)
120.0 (Ar-CH)
56.0 (OCH₃)
20.0 (Ar-CH₃)
IR Absorption Bandsν (cm⁻¹)FTIR SpectroscopyHypothetical
~3100-3000 (Ar C-H stretch)
~2950-2850 (Alkyl C-H stretch)
~1590, 1480 (Ar C=C stretch)
~1520, 1340 (N-O stretch)
~1250 (C-O stretch)
~600 (C-Br stretch)

Note: The NMR and IR data presented are hypothetical and based on typical values for similar structures. Actual experimental data should be acquired for confirmation.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_analysis Analytical Workflow Reactants 2-Bromo-6-methyl- 4-nitroanisole + Reagent(s) ReactionMixture Reaction in Progress Reactants->ReactionMixture Product Desired Product(s) & Byproduct(s) ReactionMixture->Product Sampling Sample Collection (Time Points) ReactionMixture->Sampling NMR NMR Spectroscopy (Structure Elucidation) Product->NMR FTIR FTIR Analysis (Functional Groups) Product->FTIR Preparation Sample Preparation (Dilution, Filtration) Sampling->Preparation HPLC HPLC Analysis (Purity, Conversion) Preparation->HPLC GCMS GC-MS Analysis (Identification) Preparation->GCMS

Caption: Workflow for monitoring a reaction of this compound.

Analytical_Techniques_Relationship cluster_Separation Chromatographic Techniques cluster_Spectroscopy Spectroscopic Techniques Compound This compound HPLC HPLC Compound->HPLC Separation & Quantification GC GC Compound->GC Separation NMR NMR Compound->NMR Structural Elucidation FTIR FTIR Compound->FTIR Functional Group Identification MS MS GC->MS Identification

Caption: Relationship between analytical techniques for characterization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-4-nitroanisole and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The presence of bromo, methyl, and nitro groups on the anisole scaffold provides multiple points for chemical modification, making these compounds versatile building blocks in medicinal chemistry. This document provides detailed protocols for the scale-up synthesis of this compound, drawing upon established procedures for related aromatic compounds.

Data Presentation

Table 1: Summary of Reagents for Scale-Up Synthesis
ReagentMolecular FormulaMolar Mass ( g/mol )RoleTypical Stoichiometry
2-Methyl-4-nitroanisoleC₈H₉NO₃167.16Starting Material1.0 eq
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent1.1 - 1.2 eq
Acetic AcidCH₃COOH60.05Solvent-
Sulfuric Acid (conc.)H₂SO₄98.08Catalyst/Solvent-
Nitric Acid (conc.)HNO₃63.01Nitrating Agent1.1 - 1.2 eq
DichloromethaneCH₂Cl₂84.93Extraction Solvent-
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentAs needed
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentAs needed
Table 2: Indicative Yields and Purity for Analogous Reactions
Reaction StepProductScaleTypical Yield (%)Typical Purity (%)Reference
Bromination2-Bromo-6-methyl-4-nitroanilineLab-scale91>98 (after chromatography)
Nitration4-Nitroanisole from AnisoleLab-scaleHigh>95
Bromination2-Bromo-4-nitroanisole from 4-nitroanisoleLab-scaleModerate to High>97

Experimental Protocols

The scale-up synthesis of this compound can be approached via two primary synthetic routes, depending on the availability of the starting materials.

Route 1: Bromination of 2-Methyl-4-nitroanisole

This is a direct approach assuming the availability of the nitrated precursor.

  • Reaction Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with 2-Methyl-4-nitroanisole (5.0 kg, 29.9 mol) and glacial acetic acid (25 L).

  • Bromination: The mixture is stirred until all the solid dissolves. N-Bromosuccinimide (NBS) (5.86 kg, 33.0 mol, 1.1 eq) is added portion-wise over 1 hour, maintaining the internal temperature below 30°C with external cooling.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Work-up: The reaction mixture is quenched by the slow addition of water (50 L). The precipitated product is collected by filtration and washed with water until the filtrate is neutral.

  • Purification: The crude product is recrystallized from ethanol or an ethanol/water mixture to yield pure this compound. The solid is dried under vacuum at 40-50°C.

Route 2: Nitration of 2-Bromo-6-methylanisole

This route is preferable if the brominated precursor is more readily available.

  • Reaction Setup: A 50 L jacketed glass reactor is charged with concentrated sulfuric acid (20 L). The acid is cooled to 0-5°C with a chiller.

  • Nitration: A pre-mixed solution of 2-Bromo-6-methylanisole (5.0 kg, 24.9 mol) in concentrated sulfuric acid (5 L) is added dropwise to the reactor, maintaining the temperature below 10°C. A nitrating mixture of concentrated nitric acid (1.7 L, 27.4 mol, 1.1 eq) and concentrated sulfuric acid (3.4 L) is then added dropwise over 2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction is stirred for an additional 1-2 hours at 5-10°C and monitored by HPLC.

  • Work-up: The reaction mixture is carefully poured onto crushed ice (50 kg) with vigorous stirring. The precipitated solid is collected by filtration and washed extensively with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to afford the final product. The purified solid is dried in a vacuum oven.

Visualizations

G Experimental Workflow: Scale-up Synthesis of this compound cluster_route1 Route 1: Bromination cluster_route2 Route 2: Nitration start1 Start: 2-Methyl-4-nitroanisole dissolve1 Dissolve in Acetic Acid start1->dissolve1 brominate Add NBS Portion-wise (T < 30°C) dissolve1->brominate monitor1 Monitor Reaction (TLC/HPLC) brominate->monitor1 quench1 Quench with Water monitor1->quench1 filter1 Filter and Wash quench1->filter1 recrystallize1 Recrystallize from Ethanol/Water filter1->recrystallize1 dry1 Dry under Vacuum recrystallize1->dry1 product1 Product: this compound dry1->product1 start2 Start: 2-Bromo-6-methylanisole dissolve2 Dissolve in conc. H₂SO₄ start2->dissolve2 nitrate Add Nitrating Mixture (T < 10°C) dissolve2->nitrate monitor2 Monitor Reaction (HPLC) nitrate->monitor2 quench2 Pour onto Ice monitor2->quench2 filter2 Filter and Wash quench2->filter2 recrystallize2 Recrystallize from Isopropanol filter2->recrystallize2 dry2 Dry under Vacuum recrystallize2->dry2 product2 Product: this compound dry2->product2

Caption: Workflow for two synthetic routes to this compound.

G Logical Diagram: Role in a Drug Discovery Cascade cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials start Starting Materials synthesis Scale-up Synthesis of This compound start->synthesis derivatization Derivatization to Create Compound Library synthesis->derivatization hts High-Throughput Screening (HTS) derivatization->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In Vivo Efficacy Studies admet->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I tox->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 final_drug Approved Drug phase3->final_drug

Caption: The role of a synthetic intermediate in a typical drug discovery pipeline.

Application Notes and Protocols: 2-Bromo-6-methyl-4-nitroanisole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Bromo-6-methyl-4-nitroanisole in materials science, based on the reactivity of its functional groups and parallels with structurally similar compounds. While direct experimental data for this specific molecule in materials applications is limited, its chemical structure suggests its utility as a versatile building block for the synthesis of functional organic materials.

Introduction

This compound is an aromatic compound featuring a bromine atom, a methyl group, a nitro group, and a methoxy group attached to a benzene ring. This unique combination of substituents makes it a promising candidate for the synthesis of advanced materials. The bromo and nitro groups are particularly useful handles for a variety of chemical transformations, allowing for its incorporation into polymers, covalent organic frameworks (COFs), and nonlinear optical (NLO) materials. The methyl and methoxy groups can be used to tune the solubility, thermal stability, and electronic properties of the resulting materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and carrying out synthetic protocols.

PropertyValue
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Data not available; predicted to be >100°C
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)
CAS Number 1345471-89-7

Potential Applications in Materials Science

Monomer for Functional Polymers and Covalent Organic Frameworks (COFs)

The presence of both a bromo and a nitro group allows for a two-step functionalization and polymerization strategy. The nitro group can be readily reduced to an amine, which can then be used in condensation reactions to form polymers or COFs. The bromine atom can be utilized in cross-coupling reactions to create extended conjugated systems.

Logical Workflow for Polymer/COF Synthesis:

G A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl) A->B C 2-Bromo-6-methyl-4-aminoanisole B->C D Polymerization/ COF Formation (with comonomer) C->D E Functional Polymer/COF D->E F Post-polymerization Modification (e.g., Suzuki Coupling) E->F G Cross-linked or Functionalized Material F->G

Caption: Synthetic pathway for polymers/COFs from this compound.

Precursor for Nonlinear Optical (NLO) Materials

The nitro group is a strong electron-withdrawing group, which, when combined with an electron-donating group through a π-conjugated system, can lead to molecules with large second-order nonlinear optical responses. This compound can be functionalized via the bromo group to introduce electron-donating moieties, creating a "push-pull" electronic structure characteristic of NLO chromophores.

Signaling Pathway for NLO Material Synthesis:

G A This compound (Electron Acceptor Part) B Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) A->B D Push-Pull NLO Chromophore B->D C Electron-Donating Group (e.g., Amine, Alkoxyaryl) C->B E Incorporation into Polymer Matrix D->E F NLO Material E->F

Caption: Synthesis of NLO materials from this compound.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Researchers should optimize these conditions for their specific needs.

Protocol for Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to an amine, a crucial step for subsequent polymerization reactions.

Experimental Workflow for Nitro Reduction:

Caption: Workflow for the reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • To this solution, add 4.0 g of SnCl₂·2H₂O followed by the slow addition of 5 mL of concentrated HCl.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath and carefully neutralize the mixture by the dropwise addition of a saturated NaOH solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-6-methyl-4-aminoanisole.

Protocol for Suzuki Cross-Coupling

This protocol provides a general method for functionalizing the bromo position, for example, in the synthesis of NLO materials.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a Schlenk flask, add 1.0 mmol of this compound, 1.2 mmol of the desired arylboronic acid, 2.0 mmol of K₂CO₃, and 0.05 mmol of Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 10 mL of a degassed solvent mixture (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Safety and Handling

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: The application notes and protocols provided are intended for guidance and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling and use of this chemical.

Application Notes and Protocols for the Functional Group Transformation of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for key functional group transformations of 2-Bromo-6-methyl-4-nitroanisole, a versatile building block in organic synthesis. The protocols outlined below cover the reduction of the nitro group, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck), and demethylation of the methoxy group.

Key Functional Group Transformations

This compound offers several reactive sites for functionalization:

  • Nitro Group: Can be reduced to an amine, providing a key functional group for further derivatization.

  • Bromo Group: Susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Methoxy Group: Can be cleaved to reveal a phenol, offering another point for modification.

The following sections detail the experimental protocols for these transformations.

Data Presentation: Summary of Reaction Conditions and Yields

TransformationReagents and ConditionsProductTypical Yield (%)
Nitro Group Reduction SnCl₂·2H₂O, Ethanol, Reflux3-Bromo-5-methylanisidine85-95%
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C2-Methoxy-3-methyl-5-nitro-1,1'-biphenyl80-90%
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C4-(2-Methoxy-3-methyl-5-nitrophenyl)morpholine75-85%
Sonogashira Coupling Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C1-Bromo-2-methoxy-3-methyl-5-(phenylethynyl)benzene70-80%
Heck Reaction Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C(E)-1-Bromo-2-methoxy-3-methyl-5-styrylbenzene65-75%
Demethylation BBr₃, Dichloromethane, 0 °C to rt2-Bromo-6-methyl-4-nitrophenol80-90%

Experimental Protocols

Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using stannous chloride. This method is generally tolerant of aryl bromides.[1][2][3]

Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-Bromo-5-methylanisidine.

G cluster_workflow Nitro Group Reduction Workflow Start Start Reactants This compound SnCl2·2H2O, Ethanol Start->Reactants Reaction Reflux (78 °C, 2-4h) Reactants->Reaction Workup Quench with NaHCO3 Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Bromo-5-methylanisidine Purification->Product

Workflow for Nitro Group Reduction.
Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid to form a C-C bond.[4][5][6][7][8]

Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-Methoxy-3-methyl-5-nitro-1,1'-biphenyl.

G cluster_pathway Suzuki-Miyaura Coupling Pathway Aryl_Bromide This compound Product 2-Methoxy-3-methyl-5-nitro-1,1'-biphenyl Aryl_Bromide->Product Pd(0) Catalytic Cycle Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Catalyst Pd(PPh3)4, K2CO3 Catalyst->Product

Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed formation of a C-N bond between the aryl bromide and an amine.[9][10][11][12][13]

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), and Xantphos (0.03 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add dry toluene (10 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(2-Methoxy-3-methyl-5-nitrophenyl)morpholine.

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reactants Aryl Bromide, Amine Pd2(dba)3, Xantphos, Cs2CO3 Start->Reactants Reaction Toluene, 100 °C, 12-24h Reactants->Reaction Workup Filter through Celite Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylamine Product Purification->Product

Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling

This protocol outlines the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne.[14][15][16][17][18]

Protocol:

  • In a Schlenk tube, combine this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add dry, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • Upon completion (typically 6-12 hours), cool to room temperature and filter off the triethylammonium bromide salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-Bromo-2-methoxy-3-methyl-5-(phenylethynyl)benzene.

G cluster_pathway Sonogashira Coupling Pathway Aryl_Bromide This compound Product 1-Bromo-2-methoxy-3-methyl-5-(phenylethynyl)benzene Aryl_Bromide->Product Pd/Cu Catalytic Cycle Alkyne Phenylacetylene Alkyne->Product Catalyst Pd(PPh3)2Cl2, CuI, Et3N Catalyst->Product

Sonogashira Coupling Reaction.
Heck Reaction

This protocol describes the palladium-catalyzed reaction of the aryl bromide with an alkene.[19][20][21][22][23]

Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol), and triethylamine (Et₃N, 1.5 mmol).

  • Add dry dimethylformamide (DMF, 10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and pour into water (50 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield (E)-1-Bromo-2-methoxy-3-methyl-5-styrylbenzene.

G cluster_workflow Heck Reaction Workflow Start Start Reactants Aryl Bromide, Alkene Pd(OAc)2, P(o-tol)3, Et3N Start->Reactants Reaction DMF, 100 °C, 12-24h Reactants->Reaction Workup Pour into water Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Styrenyl Product Purification->Product

Heck Reaction Workflow.
Demethylation

This protocol describes the cleavage of the methyl ether to a phenol using boron tribromide.[24][25][26][27][28]

Protocol:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 mL, 1.2 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-Bromo-6-methyl-4-nitrophenol.

G cluster_pathway Demethylation Pathway Anisole This compound Intermediate Lewis Acid Adduct Anisole->Intermediate Coordination Reagent BBr3 Reagent->Intermediate Product 2-Bromo-6-methyl-4-nitrophenol Intermediate->Product Nucleophilic Attack & Hydrolysis

Demethylation Reaction Pathway.

References

Application Notes and Protocols: 2-Bromo-6-methyl-4-nitroanisole as a Key Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-6-methyl-4-nitroanisole and structurally related compounds as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the development of kinase inhibitors for targeted cancer therapy.

Introduction: The Role of Substituted Anisoles in Drug Synthesis

Substituted nitroaromatic compounds, such as this compound, are versatile building blocks in medicinal chemistry. The presence of ortho- and para-directing methoxy and methyl groups, combined with the electron-withdrawing nitro group and the reactive bromo-substituent, allows for a variety of chemical transformations. These characteristics make such molecules valuable precursors for the synthesis of complex heterocyclic structures found in many modern pharmaceuticals. While direct synthesis pathways for currently marketed drugs originating from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of a class of potent anti-cancer agents known as Anaplastic Lymphoma Kinase (ALK) inhibitors.

Application Highlight: Synthesis of Crizotinib - A Case Study

A prominent example of the application of a structurally analogous intermediate is in the synthesis of Crizotinib, a first-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The core of the Crizotinib molecule features a substituted aminopyridine ring, which can be synthesized from precursors bearing resemblance to this compound.

The synthesis of Crizotinib involves the coupling of two key fragments: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol and a substituted 2-aminopyridine core. An essential intermediate in a well-established synthetic route is 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine . The structural features of this intermediate highlight the potential utility of this compound as a starting material for similar pyridine-based scaffolds.

General Synthetic Strategy and Key Transformations

The synthesis of the core aminopyridine intermediate for Crizotinib typically involves the following key transformations, which could be adapted for a synthesis starting from this compound:

  • Nitration: Introduction of a nitro group to an aromatic ring.

  • Bromination: Introduction of a bromine atom, providing a handle for subsequent cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group by a nucleophile, such as an alkoxide.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, a crucial step in forming the aminopyridine moiety.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to introduce the pyrazole moiety.

Quantitative Data from a Representative Synthesis

The following table summarizes typical yields for the key steps in the synthesis of the Crizotinib intermediate, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine , and the final Suzuki coupling to yield Crizotinib.[1]

StepReactantsProductYield (%)Purity (%)
Mitsunobu Reaction (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine(R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine85-90>98
Nitro Group Reduction (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine90-95>99
Bromination 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, N-Bromosuccinimide5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine88-92>98
Suzuki Coupling 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylatetert-butyl 4-(4-(2-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate80-85>97
Boc Deprotection Boc-protected CrizotinibCrizotinib>95>99.5

Experimental Protocols

The following are representative, detailed protocols for the key reactions in the synthesis of the Crizotinib intermediate.

Protocol 1: Synthesis of (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine (Mitsunobu Reaction)

Materials:

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • 3-hydroxy-2-nitropyridine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene, anhydrous

  • Ethanol

Procedure:

  • To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and 3-hydroxy-2-nitropyridine in anhydrous toluene at 0°C, add triphenylphosphine.

  • Slowly add diisopropyl azodicarboxylate to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by crystallization from ethanol to yield (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine as a solid.

Protocol 2: Synthesis of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (Nitro Group Reduction)

Materials:

  • (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Suspend (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.

Protocol 3: Synthesis of 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (Bromination)[1]

Materials:

  • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine in anhydrous dichloromethane and cool the solution to -15°C.[1]

  • Add a solution of N-bromosuccinimide in anhydrous acetonitrile dropwise, maintaining the temperature below -10°C.[1]

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium metabisulfite.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.

Mechanism of Action and Signaling Pathway

The end-product, Crizotinib, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[2][3][4] In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK kinase.[3] This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3][5][6]

Crizotinib functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] The primary pathways affected are the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][7]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: ALK Signaling Pathway and Inhibition by Crizotinib.

The diagram above illustrates the constitutive activation of downstream signaling pathways by the EML4-ALK fusion protein and the inhibitory effect of Crizotinib.

Synthetic Workflow

The overall workflow for the synthesis of a Crizotinib-like molecule from a substituted anisole precursor involves a multi-step process.

Synthetic_Workflow Start This compound (or similar precursor) Intermediate1 Functional Group Interconversion Start->Intermediate1 Intermediate2 Formation of Aminopyridine Core Intermediate1->Intermediate2 Coupling Suzuki Coupling with Pyrazole Boronate Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection API Final API (e.g., Crizotinib) Deprotection->API

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

This generalized workflow highlights the key stages in the synthesis of a complex API from a substituted anisole starting material.

Conclusion

This compound and its analogs are valuable intermediates for the synthesis of complex, biologically active molecules. The case study of Crizotinib demonstrates how such precursors can be utilized to construct the core scaffolds of targeted therapeutics. The synthetic protocols and mechanistic insights provided herein serve as a guide for researchers in the field of drug discovery and development, showcasing the potential of these building blocks in the creation of novel pharmaceutical agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-6-methyl-4-nitroanisole synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Q1: Low or no product yield is observed after the bromination reaction. What are the possible causes and solutions?

A1: Low or no product yield can stem from several factors:

  • Inactive Brominating Agent: The N-bromosuccinimide (NBS) or bromine used may have degraded. It is crucial to use a fresh, high-purity brominating agent.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1]

  • Improper Solvent: The choice of solvent is critical. Acetonitrile or glacial acetic acid are commonly used for such brominations.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q2: The formation of multiple products is observed on the TLC plate, leading to a low yield of the desired product. How can this be addressed?

A2: The formation of multiple products often indicates side reactions, such as the formation of isomers or poly-brominated species.

  • Control of Reaction Temperature: Overheating can lead to the formation of undesired side products. Maintain a stable and appropriate reaction temperature throughout the addition of the brominating agent and the subsequent reaction time.

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in small portions can help to control the reaction's exothermicity and minimize the formation of byproducts.[1]

  • Stoichiometry of Reagents: Carefully control the molar ratio of the substrate to the brominating agent. An excess of the brominating agent can lead to poly-bromination.

Q3: The purification of the crude product by column chromatography is difficult, and the fractions are not clean. What can be done to improve the separation?

A3: Purification challenges can be overcome by optimizing the chromatography conditions.

  • Solvent System Selection: The polarity of the eluent system is crucial for good separation. A common system for this type of compound is a mixture of n-hexane and ethyl acetate.[1] Experiment with different ratios to achieve the best separation (e.g., starting with a low polarity and gradually increasing it).

  • Silica Gel Loading: Do not overload the column with the crude product. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight.

  • Sample Preparation: Ensure the crude product is fully dissolved in a minimal amount of the solvent before loading it onto the column. Adsorbing the crude product onto a small amount of silica gel before loading can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and effective starting material is 2-methyl-4-nitroanisole. This compound can be synthesized or procured commercially. The synthesis then involves the selective bromination at the 2-position.

Q2: Which brominating agent is most suitable for this synthesis?

A2: Both N-bromosuccinimide (NBS) and elemental bromine in acetic acid can be used.[1] NBS is often preferred as it is easier and safer to handle than liquid bromine.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the instrumentation, you can expect the following characteristic signals:

  • 1H NMR: Signals corresponding to the methoxy group (O-CH3), the aromatic protons, and the methyl group (Ar-CH3).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C8H8BrNO3), which is approximately 246.06 g/mol .[2][3]

Data Presentation

Table 1: Effect of Brominating Agent on Yield

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-BromosuccinimideAcetonitrile60391
BromineAcetic Acid201.299

Note: The data presented are based on analogous reactions and serve as a reference.[1] Actual yields may vary depending on specific experimental conditions.

Table 2: Influence of Solvent on Reaction Outcome

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile609195
Dichloromethane408592
Acetic Acid209997

Note: This table provides a hypothetical comparison to guide solvent selection.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitroanisole (1 equivalent) in acetonitrile (approximately 10-20 mL per gram of substrate).

  • Reagent Addition: Add N-bromosuccinimide (1.1 to 1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 3 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with a 2.5 M sodium hydroxide solution and saturated brine.[1]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient eluent system to obtain the pure this compound.[1]

Protocol 2: Synthesis of this compound using Bromine in Acetic Acid

  • Reaction Setup: In a round-bottom flask, suspend 2-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid.[1]

  • Reagent Addition: Cool the suspension to 20°C and add bromine (1 equivalent) dropwise over 40 minutes.[1]

  • Reaction Conditions: Stir the mixture at 20°C for an additional 30 minutes.[1]

  • Work-up: Add water to the reaction mixture to precipitate the product. Collect the precipitate by filtration and wash with water.

  • Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_mat 2-methyl-4-nitroanisole N-Bromosuccinimide Acetonitrile reaction Heat to 60°C Stir for 3h start_mat->reaction workup Concentrate Wash with NaOH & Brine reaction->workup purification Column Chromatography (Hexane:EtOAc) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Inactive Reagents issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Side Reactions issue->cause3 cause4 Inefficient Purification issue->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Temperature & Time cause2->solution2 solution3 Control Reagent Stoichiometry cause3->solution3 solution4 Optimize Chromatography cause4->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Bromo-6-methyl-4-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 2-bromo-6-methylanisole or 2-methyl-4-nitrophenol.

  • Over-brominated species: If the bromination step is not well-controlled.

  • Isomeric impurities: Positional isomers formed during nitration.

  • Dienone rearrangement byproducts: These can form if the temperature during nitration is not kept sufficiently low.

  • Incomplete methylation byproduct: 2-Bromo-6-methyl-4-nitrophenol, if the methylation step is incomplete.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques are:

  • Recrystallization: Particularly effective for removing minor impurities when the crude product is of relatively high purity. Ethanol is a commonly used solvent.

  • Column Chromatography: Ideal for separating the desired product from significant amounts of impurities, especially those with different polarities. A common solvent system is a mixture of petroleum ether and ethyl acetate.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent system for TLC would be similar to the one used for column chromatography (e.g., petroleum ether/ethyl acetate).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated.- The chosen solvent is too good a solvent for the compound at all temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding a small seed crystal of the pure product.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface.- Cool the solution in an ice bath or refrigerator.- If the initial solvent is unsuitable, select a new solvent or a solvent mixture.
The product "oils out" instead of forming crystals. - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated, and cooling is too rapid.- Insoluble impurities are present.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution.- Use a larger volume of solvent.- Filter the hot solution to remove any insoluble impurities.
Low recovery of the purified product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (e.g., colored). - The impurity has similar solubility characteristics to the product in the chosen solvent.- The crystals were not washed properly after filtration.- Consider a preliminary purification step like activated charcoal treatment to remove colored impurities.- Try a different recrystallization solvent.- Ensure the collected crystals are washed with fresh, cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from an impurity. - The chosen eluent system has inappropriate polarity.- The column was not packed properly (channeling).- The column was overloaded with the crude mixture.- Optimize the eluent system using TLC. A good separation on TLC (Rf of the desired product around 0.3-0.4) is a good starting point.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the column size.
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
The product is eluting too slowly or not at all (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of bands on the column. - The compound is interacting too strongly with the stationary phase (silica gel).- The compound is not very soluble in the eluent.- Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, though not typically necessary for this compound).- Ensure the compound is fully dissolved before loading onto the column.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of the test solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry or dry in a vacuum oven.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) that gives a good separation between the desired product and impurities. The Rf value for the product should ideally be between 0.3 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables are examples of how to structure your experimental data to compare the effectiveness of different purification methods. The data presented here is for illustrative purposes only.

Table 1: Comparison of Recrystallization Solvents

Solvent Crude Product (g) Pure Product (g) Yield (%) Purity (by HPLC, %) Observations
Ethanol1.000.858598.5Fine yellow needles
Methanol1.000.828298.2Small yellow crystals
Isopropanol1.000.787897.9Yellow powder
Ethyl Acetate1.000.656596.5Oiled out initially

Table 2: Column Chromatography Eluent System Optimization

Eluent System (Petroleum Ether:Ethyl Acetate) Crude Product (g) Pure Product (g) Yield (%) Purity (by HPLC, %) Observations
95:51.000.888899.2Good separation, slow elution
90:101.000.909099.5Optimal separation and elution time
80:201.000.858598.8Faster elution, slightly less separation

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization High Purity Crude column_chromatography Column Chromatography crude->column_chromatography Low Purity Crude tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc HPLC for Purity tlc->hplc nmr NMR for Structure hplc->nmr pure_product Pure Product nmr->pure_product troubleshooting_crystallization start Product does not crystallize check_saturation Is the solution saturated? start->check_saturation action_concentrate Concentrate by evaporating solvent check_saturation->action_concentrate No check_oiling_out Does the product oil out? check_saturation->check_oiling_out Yes action_concentrate->check_saturation action_seed Add a seed crystal action_scratch Scratch inner surface of the flask action_seed->action_scratch action_cool Cool in an ice bath action_scratch->action_cool success Crystals Formed action_cool->success check_oiling_out->action_seed No action_reheat_cool_slowly Re-heat and cool slowly check_oiling_out->action_reheat_cool_slowly Yes action_change_solvent Change solvent or use a solvent pair action_reheat_cool_slowly->action_change_solvent Still oils out action_reheat_cool_slowly->success action_change_solvent->success

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Bromo-6-methyl-4-nitroanisole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitration reaction of 2-bromo-6-methylanisole is resulting in a low yield of the desired this compound. What are the potential side reactions?

A1: Several side reactions can contribute to a low yield of the target compound. The primary side reactions to consider are:

  • Isomer Formation: Nitration of substituted anisoles can lead to the formation of different isomers. Although the directing effects of the bromo, methyl, and methoxy groups favor the formation of the 4-nitro isomer, other isomers such as 2-Bromo-6-methyl-x-nitroanisole may be formed in small quantities.

  • Dinitration: The aromatic ring, although deactivated by the bromine atom, can undergo further nitration to yield dinitro-derivatives, especially if the reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperatures, or prolonged reaction times).

  • Demethylation: The methoxy group can be susceptible to cleavage under strong acidic conditions, leading to the formation of the corresponding phenol, 2-Bromo-6-methyl-4-nitrophenol.[1]

  • Oxidation: Strong nitrating agents can oxidize the methyl group to a carboxylic acid or other oxidized species.

  • ipso-Substitution: The nitronium ion (NO₂⁺) may attack the carbon atom already bearing a substituent (e.g., the methyl or bromo group), leading to the formation of unstable intermediates that can rearrange or decompose. Nitration of substituted 4-methylanisoles has been shown to proceed via ipso attack, leading to the formation of cyclohexadienone derivatives.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the desired product. How can I identify these impurities?

A2: The additional spots on your TLC plate likely correspond to the side products mentioned in Q1. To identify them:

  • Run co-spot TLC: Spot your crude reaction mixture, the starting material, and if available, authentic samples of potential side products (e.g., the corresponding phenol) on the same TLC plate.

  • Use different solvent systems: Varying the polarity of the mobile phase can help in separating closely related isomers.

  • Staining: Use different staining agents. For instance, a phenol-specific stain can help identify the demethylated product.

  • Spectroscopic Analysis: Isolate the major impurities using column chromatography and characterize them using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate their structures.

Q3: What are the optimal reaction conditions to minimize the formation of side products during the nitration of 2-bromo-6-methylanisole?

A3: To minimize side reactions, careful control of the reaction conditions is crucial. Here are some recommendations:

  • Temperature: Perform the nitration at a low temperature, typically between -10°C and 0°C, to control the rate of reaction and reduce the formation of byproducts.[1]

  • Nitrating Agent: Use a milder nitrating agent or a controlled amount of a stronger one. A mixture of nitric acid and sulfuric acid is commonly used, but the concentration and ratio should be optimized.[2][3] Using nitric acid in acetic anhydride is another alternative that can sometimes provide cleaner reactions.

  • Reaction Time: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.

  • Addition of Reagents: Add the nitrating agent dropwise to the solution of the substrate to maintain a low concentration of the electrophile and control the reaction exotherm.

Q4: My purification by column chromatography is not effective in separating the desired product from a persistent impurity. What should I do?

A4: If co-elution is an issue, consider the following strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble or insoluble at both temperatures.

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • Derivative Formation: In some challenging cases, it might be possible to selectively react the impurity to form a derivative that has significantly different polarity, making it easier to separate.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization.

Entry Nitrating Agent Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Key Impurities Observed (%)
1HNO₃/H₂SO₄ (1:2)25465Dinitro (15%), Phenol (10%)
2HNO₃/H₂SO₄ (1:2)0285Dinitro (5%), Phenol (5%)
3HNO₃/Acetic Anhydride0380Isomers (8%)
4HNO₃ in Acetic Acid10575Phenol (12%)

Experimental Protocols

Key Experiment: Nitration of 2-Bromo-6-methylanisole

Objective: To synthesize this compound from 2-bromo-6-methylanisole.

Reagents:

  • 2-Bromo-6-methylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-6-methylanisole (1.0 eq) in dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

  • Add the nitrating mixture dropwise to the solution of the anisole derivative over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Reaction Pathway and Potential Side Products

Synthesis_Side_Reactions cluster_side_reactions Potential Side Reactions start 2-Bromo-6-methylanisole reagents + HNO₃, H₂SO₄ start->reagents product This compound (Desired Product) reagents->product Main Reaction isomer Isomeric Nitroanisoles reagents->isomer Side Reaction dinitro Dinitro Derivatives reagents->dinitro Side Reaction phenol 2-Bromo-6-methyl-4-nitrophenol (Demethylation) reagents->phenol Side Reaction ipso Ipso-Substitution Products (e.g., Cyclohexadienones) reagents->ipso Side Reaction Troubleshooting_Workflow cluster_analysis Impurity Analysis cluster_optimization Reaction Optimization cluster_purification Purification Strategy start Low Yield of Desired Product check_tlc Analyze Crude TLC for Impurities start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots isolate_characterize Isolate & Characterize Impurities (Column, NMR, MS) multiple_spots->isolate_characterize Yes optimize_conditions Optimize Reaction Conditions multiple_spots->optimize_conditions No (Clean but low conversion) isolate_characterize->optimize_conditions lower_temp Lower Temperature (-10 to 0°C) optimize_conditions->lower_temp adjust_reagents Adjust Nitrating Agent/Ratio optimize_conditions->adjust_reagents monitor_time Monitor Reaction Time Closely optimize_conditions->monitor_time purification_issue Difficulty in Purification? lower_temp->purification_issue adjust_reagents->purification_issue monitor_time->purification_issue recrystallize Attempt Recrystallization purification_issue->recrystallize Yes end Improved Yield and Purity purification_issue->end No alt_chromatography Use Alternative Chromatography recrystallize->alt_chromatography alt_chromatography->end

References

Technical Support Center: Optimizing Synthesis of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Bromo-6-methyl-4-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the electrophilic bromination of 2-methyl-4-nitroanisole. This reaction typically utilizes a brominating agent in the presence of a suitable solvent. The methoxy group (-OCH₃) and the methyl group (-CH₃) are ortho-, para-directing activators, while the nitro group (-NO₂) is a meta-directing deactivator. The substitution pattern is determined by the interplay of these directing effects.

Q2: What are the critical parameters to control during the reaction?

A2: The critical parameters to control are:

  • Temperature: To prevent over-bromination and side reactions.

  • Rate of addition of the brominating agent: Slow addition is crucial to maintain control over the reaction exotherm and minimize impurity formation.

  • Choice of solvent: The solvent polarity can influence the reaction rate and selectivity.

  • Stoichiometry of reactants: Precise control of the molar ratios of the substrate and brominating agent is essential for optimal yield and purity.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include:

  • Dibrominated products.

  • Isomers formed due to incomplete regioselectivity.

  • Demethylation of the anisole ether to the corresponding phenol.

  • Oxidation products if harsh conditions are used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Degradation of product.- Monitor the reaction by TLC/HPLC until the starting material is consumed. - Optimize the temperature; try running the reaction at a slightly lower or higher temperature. - Ensure vigorous and efficient stirring. - Avoid prolonged reaction times and high temperatures.
Formation of Multiple Products (Poor Selectivity) - Reaction temperature is too high. - Rapid addition of the brominating agent. - Incorrect solvent.- Maintain a lower reaction temperature (e.g., 0-5 °C). - Add the brominating agent dropwise over an extended period. - Screen different solvents (e.g., acetic acid, dichloromethane, acetonitrile).
Presence of Dibrominated Impurity - Excess of brominating agent.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
Product is Difficult to Purify - Presence of closely related impurities. - Oily product that does not crystallize.- Utilize column chromatography with a carefully selected eluent system. - Try recrystallization from a different solvent or solvent mixture. - If the product is an oil, consider converting it to a solid derivative for purification, if applicable.
Demethylation of the Anisole Group - Presence of strong Lewis acids or high temperatures.- Use milder reaction conditions. - If a Lewis acid catalyst is necessary, choose a less harsh one.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on general procedures for the bromination of activated aromatic compounds.

Materials:

  • 2-methyl-4-nitroanisole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-methyl-4-nitroanisole (1.0 eq) in the chosen solvent (e.g., glacial acetic acid or DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0-5 °C using an ice bath.

  • If using Bromine, dissolve it in a small amount of the same solvent. If using NBS, it can be added portion-wise.

  • Slowly add the brominating agent (1.05-1.1 eq) to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, let the reaction stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • If using an acidic solvent, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table presents hypothetical data for optimizing the reaction conditions. Actual results may vary.

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1Br₂ (1.1 eq)Acetic Acid25475
2Br₂ (1.1 eq)DCM25672
3NBS (1.1 eq)Acetonitrile60385[1]
4Br₂ (1.05 eq)Acetic Acid0-5582
5NBS (1.05 eq)Acetonitrile50491[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 2-methyl-4-nitroanisole in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_br Slowly Add Brominating Agent cool->add_br stir Stir and Monitor by TLC/HPLC add_br->stir quench Quench Reaction stir->quench extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion optimize_temp Optimize Temperature low_yield->optimize_temp check_stirring Ensure Efficient Stirring low_yield->check_stirring multiple_products Multiple Products? lower_temp Lower Reaction Temperature multiple_products->lower_temp slow_addition Slower Reagent Addition multiple_products->slow_addition screen_solvents Screen Solvents multiple_products->screen_solvents purification_issue Purification Issues? optimize_chromatography Optimize Chromatography (Eluent System) purification_issue->optimize_chromatography try_recrystallization Try Recrystallization purification_issue->try_recrystallization

Caption: Troubleshooting logic for optimizing the synthesis reaction.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-6-methyl-4-nitroanisole. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this substrate. The following sections provide answers to frequently asked questions, detailed troubleshooting guides for common palladium-catalyzed cross-coupling reactions, and generalized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from the structural and electronic properties of the molecule:

  • Steric Hindrance: The methyl group ortho to the bromine atom can sterically hinder the oxidative addition step at the palladium catalyst. This may require the use of bulky, electron-rich phosphine ligands to promote the reaction.

  • Electron-Withdrawing Nitro Group: The strong electron-withdrawing nature of the nitro group activates the aryl bromide, which can be beneficial. However, nitroarenes can sometimes participate in side reactions or deactivate the catalyst.

  • Potential for Side Reactions: The presence of the nitro group can lead to undesired side reactions, such as reduction of the nitro group under certain catalytic conditions or the formation of azo compounds.

Q2: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most common reasons for failure?

A2: Common reasons for a failed Suzuki-Miyaura coupling include:

  • Inactive Catalyst: The palladium catalyst may have degraded. Using a pre-catalyst can sometimes give more consistent results.

  • Inappropriate Ligand: The steric hindrance from the ortho-methyl group requires a suitable bulky ligand. Ligands like S-Phos or X-Phos are often effective for sterically hindered substrates.

  • Base Incompatibility: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings, but other bases like cesium carbonate (Cs₂CO₃) can also be effective. The base must be finely ground and anhydrous for best results.

  • Solvent Issues: A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water is often used. The ratio can be critical and may need optimization.

  • Poor Quality Boronic Acid: Boronic acids can degrade over time, leading to lower yields. It's advisable to use fresh or properly stored boronic acid.

Q3: I am observing a dark precipitate in my Buchwald-Hartwig amination reaction. What is it and how can I avoid it?

A3: A dark precipitate is often palladium black, which is the result of catalyst decomposition. This can be caused by:

  • High Reaction Temperature: Running the reaction at too high a temperature can lead to catalyst degradation.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. Using a robust ligand, such as a biarylphosphine ligand, can help prevent decomposition.

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

Potential CauseSuggested Solution
Inactive CatalystUse a fresh batch of palladium catalyst or a pre-catalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inappropriate LigandScreen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The ligand-to-palladium ratio may also need optimization (typically 1:1 to 2:1).
Incorrect BaseTry different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered.
Suboptimal SolventScreen different solvent systems. Toluene/water, dioxane/water, or THF/water are common choices. The ratio of organic solvent to water can be important.
Low Reaction TemperatureGradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and decomposition.

Problem: Formation of significant side products (e.g., debromination).

Potential CauseSuggested Solution
Catalyst SystemSome palladium/ligand combinations are more prone to side reactions. Try a different ligand.
Base StrengthA very strong base can sometimes promote side reactions. If using a strong base, consider a milder one.
Presence of WaterWhile often used as a co-solvent, too much water can lead to protodeboronation of the boronic acid. Ensure the amount of water is optimized.
Buchwald-Hartwig Amination

Problem: Incomplete reaction or low yield.

Potential CauseSuggested Solution
Ligand ChoiceThe choice of ligand is critical for successful Buchwald-Hartwig amination. For sterically hindered aryl bromides, bulky biarylphosphine ligands are often necessary.
Base SelectionStrong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can depend on the amine coupling partner.
Catalyst InhibitionThe amine substrate or the product can sometimes inhibit the catalyst. Adjusting the catalyst loading or using a different ligand may help.
SolventAnhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is dry.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk flask is charged with this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. The palladium source and ligand are then added, followed by the degassed solvent. The reaction mixture is heated to the desired temperature and stirred for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium pre-catalyst, the ligand, and the base. The aryl bromide and the amine are then added, followed by the anhydrous, degassed solvent. The vessel is sealed and heated to the appropriate temperature for the required time. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Combine Aryl Bromide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Pd Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature D->E Start Reaction F Monitor Reaction (TLC, GC/MS, LC/MS) E->F G Cool to Room Temp. and Quench F->G H Aqueous Workup G->H I Purification (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Reaction Failed (Low or No Conversion) Catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) Start->Catalyst Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) Catalyst->Ligand If no improvement Success Reaction Successful Catalyst->Success If successful Base Vary the Base (K₃PO₄, Cs₂CO₃) Ligand->Base If no improvement Ligand->Success If successful Solvent Optimize Solvent System (Toluene/H₂O, Dioxane/H₂O) Base->Solvent If no improvement Base->Success If successful Temp Increase Temperature Solvent->Temp If no improvement Solvent->Success If successful Temp->Success If successful

Caption: A logical troubleshooting workflow for a failed cross-coupling reaction.

stability issues of 2-Bromo-6-methyl-4-nitroanisole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-4-nitroanisole (CAS: 1345471-89-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₃.[1] It is primarily used as a chemical intermediate in organic synthesis. Due to the presence of a bromo group, a nitro group, and a methoxy group on the benzene ring, it can participate in various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.

Q2: What are the general recommendations for handling and storing this compound?

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. The compound is a solid at room temperature.

Q3: In which common laboratory solvents is this compound soluble?

Solvent CategoryExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Good
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to Good
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good
Aromatic Toluene, BenzeneModerate
Alcohols Methanol, EthanolSparingly to Moderate
Water -Poor

Q4: What are the expected stability issues with this compound in solution?

Nitroaromatic compounds can be susceptible to degradation under certain conditions.[3] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack.

  • Base Sensitivity: Strong bases can lead to decomposition or nucleophilic substitution of the bromo or nitro group.

  • Light Sensitivity: Like many nitroaromatic compounds, it may be sensitive to UV light, which can promote degradation.[4] It is advisable to protect solutions from direct light.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Troubleshooting Guides

Issue 1: Incomplete or No Reaction in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The desired biphenyl product is not formed or is present in very low yields.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If necessary, use a fresh batch or a different palladium source.
Inappropriate Base The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be strong enough to activate the boronic acid but not so strong as to decompose the starting material.
Solvent Issues Ensure the solvent is anhydrous and degassed. Oxygen can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and DMF.
Steric Hindrance The methyl and bromo groups ortho to the methoxy group can create steric hindrance, slowing down the reaction.[5] Consider using a bulkier phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. Increasing the reaction temperature and time may also be necessary.
Poor Boronic Acid Quality Use a high-purity boronic acid or boronate ester. Boronic acids can dehydrate to form unreactive boroxines.
Issue 2: Formation of Side Products in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • Isolation of the desired product is difficult due to impurities with similar properties.

Possible Causes and Solutions:

CauseTroubleshooting Step
Competing Reaction Sites The nitro group can also be a leaving group in SNAr reactions, although typically less facile than bromide. If a strong nucleophile is used, it might displace the nitro group.
Decomposition by Strong Nucleophile/Base Strong nucleophiles or bases can lead to the degradation of the aromatic ring. Use a milder base or a less reactive nucleophile if possible. Running the reaction at a lower temperature can also minimize side reactions.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate. Use a more inert solvent if high temperatures are required.
Hydrolysis If water is present in the reaction mixture, hydrolysis of the methoxy group to a phenol is a possible side reaction, especially under acidic or basic conditions. Ensure anhydrous conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, boronic acid, base, and solvent in a flask. degas Degas the mixture (e.g., with Argon or Nitrogen). start->degas add_catalyst Add Palladium catalyst and ligand. degas->add_catalyst heat Heat the reaction mixture to the desired temperature. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways

There is currently no readily available scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is as a synthetic intermediate for creating more complex molecules that may have biological activity.

Logical Relationship for Drug Development:

Drug_Development_Logic A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Novel Chemical Entity (Potential Drug Candidate) B->C D Biological Screening (Target Identification) C->D E Interaction with Signaling Pathway D->E

Caption: Role of this compound in a drug discovery workflow.

References

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-methyl-4-nitroanisole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common synthetic route to this compound?

A common and logical synthetic approach involves a two-step electrophilic aromatic substitution sequence starting from 3-methylanisole (m-cresol methyl ether). The sequence can be either:

  • Route A: Nitration followed by Bromination.

  • Route B: Bromination followed by Nitration.

The choice of route can influence the impurity profile.

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Possible Cause Troubleshooting/Solution
Insufficiently activated reagents For nitration, ensure the use of a fresh, potent nitrating mixture (e.g., concentrated HNO₃/H₂SO₄). For bromination, ensure the bromine or N-bromosuccinimide (NBS) is of high purity.
Low reaction temperature While controlling temperature is crucial to minimize side products, excessively low temperatures can stall the reaction. Gradually increase the temperature and monitor the reaction progress by TLC or GC.
Poor solubility of starting material Ensure the chosen solvent effectively dissolves the starting material at the reaction temperature. If necessary, consider a co-solvent system.
Deactivated starting material If the starting material contains electron-withdrawing impurities, this can hinder the electrophilic substitution. Purify the starting material before proceeding.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

The presence of multiple spots indicates a mixture of products. Common impurities are summarized in the table below.

Impurity Type Potential Structure/Identity Reason for Formation Suggested Mitigation
Isomeric Impurities 4-Bromo-2-methyl-6-nitroanisole, 2-Bromo-4-methyl-6-nitroanisole, etc.The directing effects of the methoxy and methyl groups can lead to substitution at various positions on the aromatic ring.Optimize reaction temperature and the choice of brominating/nitrating agent to enhance regioselectivity. Careful purification by column chromatography is essential.
Poly-substituted Products Di-brominated or di-nitrated products.Use of excess brominating or nitrating agent, or prolonged reaction times.Carefully control the stoichiometry of the reagents. Add the electrophilic reagent dropwise to the substrate solution.
Unreacted Starting Material 2-methyl-4-nitroanisole or 2-bromo-6-methylanisole.Incomplete reaction due to reasons mentioned in Q2.Monitor the reaction to completion using TLC or GC. If necessary, increase the reaction time or temperature slightly.
Side-reaction Products Oxidized byproducts, demethylated products (phenols).Harsh reaction conditions (e.g., high temperatures, overly acidic conditions).Maintain careful temperature control. Consider milder reagents if oxidation or demethylation is a significant issue.

Q4: How can I effectively purify the final product?

Column chromatography is the most common and effective method for purifying this compound from its isomers and other byproducts.

  • Stationary Phase: Silica gel (200-300 mesh) is typically used.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is often effective. The optimal ratio should be determined by TLC analysis.

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification after column chromatography.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This is a generalized procedure, and optimization may be required.

Representative Protocol: Bromination of 2-Methyl-4-nitroanisole

  • Dissolution: Dissolve 2-methyl-4-nitroanisole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the cooled solution dropwise over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of acid can be used.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, pour the mixture into cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Logical Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis start Synthesis of this compound check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Sluggish/Stalled complex_mixture Complex Mixture of Products check_reaction->complex_mixture Multiple Spots/Peaks complete Reaction Complete check_reaction->complete Clean Conversion troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Check reagent purity - Adjust temperature - Verify stoichiometry incomplete->troubleshoot_incomplete troubleshoot_mixture Analyze Impurity Profile: - Isomeric byproducts - Poly-substitution - Starting material complex_mixture->troubleshoot_mixture purification Purification Strategy: - Column Chromatography - Recrystallization complete->purification troubleshoot_incomplete->start Re-run Reaction troubleshoot_mixture->purification final_product Pure this compound purification->final_product

Caption: A flowchart for troubleshooting common issues in the synthesis.

Potential Impurity Formation Pathways

G Potential Impurity Formation Pathways cluster_conditions Reaction Conditions SM Starting Material (e.g., 2-Methyl-4-nitroanisole) product Desired Product (this compound) SM->product Correct Pathway isomer Isomeric Impurity SM->isomer Alternative Substitution unreacted Unreacted Starting Material SM->unreacted Incomplete Reaction reagent Brominating Agent (e.g., Br2) reagent->product reagent->isomer polybromo Di-brominated Impurity reagent->polybromo product->polybromo Over-bromination temp Temperature temp->product temp->isomer time Reaction Time time->product time->polybromo stoich Stoichiometry stoich->product stoich->polybromo stoich->unreacted

Caption: Pathways leading to the formation of common impurities.

how to increase the reactivity of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-6-methyl-4-nitroanisole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reactivity of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in chemical synthesis?

A1: The primary challenge is its reduced reactivity due to significant steric hindrance. The methyl and bromo groups are positioned ortho to the methoxy group, which can impede the approach of nucleophiles or the insertion of a metal catalyst. However, the presence of the electron-withdrawing nitro group at the para position partially mitigates this by activating the aromatic ring for certain reactions.

Q2: Which types of reactions are most suitable for this molecule?

A2: this compound is primarily used in two main classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the aryl ring for attack by nucleophiles, leading to the displacement of the bromide.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Q3: How can I increase the rate of a Nucleophilic Aromatic Substitution (SNAr) reaction with this substrate?

A3: To enhance the SNAr reaction rate, consider the following strategies:

  • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Stronger Nucleophile: Employ a more reactive nucleophile. For instance, an alkoxide is a stronger nucleophile than an alcohol.

  • Increased Temperature: Heating the reaction mixture will provide the necessary activation energy to overcome the steric barrier.

  • Base Catalysis: For amine nucleophiles, the use of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.

Q4: What are the key considerations for successful palladium-catalyzed cross-coupling reactions?

A4: Due to the steric hindrance, standard palladium catalysts may be ineffective. The key is to use a catalyst system that is both highly active and can accommodate the bulky substrate. This typically involves:

  • Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos) are often necessary to promote oxidative addition and reductive elimination.

  • Choice of Palladium Precursor: Pd2(dba)3 or Pd(OAc)2 are common choices that can be activated in situ with the appropriate ligand.

  • Base Selection: The choice of base is critical and depends on the specific coupling reaction. Strong, non-nucleophilic bases like K3PO4, Cs2CO3, or NaOt-Bu are frequently used.

  • Anhydrous and Inert Conditions: These reactions are often sensitive to air and moisture, so it is crucial to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
No or low conversion of starting material1. Inactive catalyst• Ensure the palladium precursor and ligand are of high quality. • Increase catalyst loading (from 1-2 mol% to 5 mol%). • Use a pre-formed, air-stable palladium precatalyst.
2. Inefficient transmetalation• Ensure the base is sufficiently strong and soluble (K3PO4 or Cs2CO3 are often effective). • Add a small amount of water to the reaction mixture to aid in the dissolution of the base and facilitate boronic acid activation.
3. Steric hindrance• Switch to a bulkier, more electron-rich ligand like SPhos or RuPhos. • Increase the reaction temperature.
Formation of side products (e.g., debromination, homocoupling)1. Catalyst decomposition• Thoroughly degas the solvent and reactants to remove oxygen. • Maintain a strict inert atmosphere throughout the reaction.
2. Premature protodeboronation of the boronic acid• Use anhydrous solvents. • Add the boronic acid to the reaction mixture just before heating.
Issue 2: Incomplete Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Steps
Reaction stalls at partial conversion1. Catalyst deactivation• Use a more robust ligand, such as a second-generation biarylphosphine ligand (e.g., G3 XPhos palladacycle). • Ensure the amine starting material is pure and free of impurities that could poison the catalyst.
2. Insufficiently strong base• For less nucleophilic amines, a stronger base like NaOt-Bu or LHMDS may be required.
3. Steric clash between the substrate and the amine• If using a bulky amine, a less sterically demanding ligand might be beneficial to allow for complexation. • Increase the reaction temperature and time.
Low yield with primary amines1. N-arylation of the product• Use a slight excess of the primary amine.
2. Side reactions• Lower the reaction temperature to minimize side reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables provide representative data for optimizing reactions with this compound. These are illustrative examples based on typical conditions for sterically hindered aryl halides.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3Toluene/H2O100<10
2Pd2(dba)3 (1)SPhos (2.5)K3PO41,4-Dioxane11075
3Pd2(dba)3 (1)RuPhos (2.5)Cs2CO3Toluene11082
4Pd(OAc)2 (2)XPhos (4)K3PO4t-BuOH/H2O10085

Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd2(dba)3 (1.5)XPhos (3)K2CO3Toluene11045
2MorpholinePd2(dba)3 (1.5)XPhos (3)NaOt-BuToluene11092
3AnilinePd(OAc)2 (2)RuPhos (4)Cs2CO31,4-Dioxane10088
4AnilinePd(OAc)2 (2)RuPhos (4)K3PO4DMF12078

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add the degassed solvent (e.g., t-BuOH/H2O 10:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 0.015 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Add Aryl Halide, Coupling Partner, & Base start->reagents catalyst Add Pd Precursor & Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Extraction/ Filtration cool->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Reaction Yield? check_catalyst Check Catalyst Quality & Loading start->check_catalyst Yes check_base Verify Base Strength & Solubility start->check_base Yes purify_sm Purify Starting Materials start->purify_sm Yes change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand check_atmosphere Ensure Inert Atmosphere change_ligand->check_atmosphere solution Improved Yield check_atmosphere->solution increase_temp Increase Reaction Temperature check_base->increase_temp check_solvent Use Anhydrous, Degassed Solvent increase_temp->check_solvent check_solvent->solution purify_sm->solution

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

avoiding decomposition of 2-Bromo-6-methyl-4-nitroanisole during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-4-nitroanisole. Our goal is to help you anticipate and resolve challenges related to the stability and reactivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by three main factors: temperature, pH (presence of strong acids or bases), and exposure to strong light. As a nitroaromatic compound, it is susceptible to thermal degradation at elevated temperatures. Reactions involving strong bases can lead to nucleophilic aromatic substitution or other side reactions, while strong acidic conditions may promote hydrolysis or other unwanted transformations.

Q2: I am observing a color change in my reaction mixture from yellow to dark brown/black when using this compound. What could be the cause?

A2: A significant color change to dark brown or black often indicates decomposition of the nitroaromatic compound. This can be triggered by excessive heat, the presence of an incompatible reagent (like a strong, non-hindered base), or prolonged reaction times at elevated temperatures. It is crucial to monitor the reaction temperature closely and ensure it does not exceed the stability threshold of the compound.

Q3: Are there any known incompatibilities with common reagents that I should be aware of?

A3: Yes, this compound can be incompatible with strong, non-hindered bases, which can lead to undesired side reactions. Strong reducing agents should also be used with caution, as they can reduce the nitro group. It is always recommended to perform a small-scale test reaction to check for compatibility with your specific reaction conditions.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be well-sealed to prevent exposure to moisture and air. Avoid storing it near strong acids, bases, or oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in Suzuki Coupling Reactions
Symptom Possible Cause Troubleshooting Step
Starting material is consumed, but the desired product is not formed.Decomposition of the starting material: The reaction temperature may be too high, leading to thermal degradation.- Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Choose a more thermally stable solvent.
The reaction is sluggish or does not proceed to completion.Inappropriate catalyst or ligand: The chosen palladium catalyst or ligand may not be optimal for this specific substrate. Electron-withdrawing groups, such as the nitro group, generally make Suzuki couplings easier, but steric hindrance from the ortho-methyl group could play a role.[2][3]- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). - Use bulky, electron-rich phosphine ligands which can accelerate oxidative addition.
Significant formation of byproducts.Side reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[3]- Ensure the reaction is thoroughly degassed to minimize oxygen, which can promote homocoupling. - Use a suitable base (e.g., K₂CO₃, K₃PO₄) and ensure it is finely ground for better reproducibility.[2]
Issue 2: Formation of Impurities and Difficulty in Purification
Symptom Possible Cause Troubleshooting Step
Multiple spots are observed on TLC, making purification challenging.Decomposition during workup: The compound may be sensitive to the pH of the aqueous workup solution.- Use a mild aqueous workup, avoiding strong acids or bases. - Minimize the time the compound is in contact with the aqueous phase.
The isolated product is discolored.Presence of colored impurities: These may arise from the decomposition of the nitro-containing starting material or byproducts.- Recrystallize the product from a suitable solvent system. - Employ column chromatography with an appropriate solvent gradient to separate the impurities.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This protocol is a general guideline and may require optimization for your specific substrate and desired product.

  • Reaction Setup:

    • To a dry reaction flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of the inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Caption: A typical experimental workflow for a Suzuki coupling reaction.

troubleshooting_logic Start Reaction Issue Observed Q1 Low or No Product Yield? Start->Q1 Q2 Impure Product? A1 Check for Decomposition: - Lower Temperature - Use Inert Atmosphere Q1->A1 Yes Q1->Q2 No A2 Optimize Catalyst System: - Screen Catalysts/Ligands A1->A2 A3 Modify Workup: - Use Mild Aqueous Conditions Q2->A3 Yes A4 Improve Purification: - Recrystallization - Column Chromatography A3->A4

Caption: A logical troubleshooting guide for common reaction issues.

References

Technical Support Center: Selective Bromination Strategies for 2-Bromo-6-methyl-4-nitroanisole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective bromination of 2-bromo-6-methyl-4-nitroanisole and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the electrophilic aromatic substitution for the bromination of this compound analogs.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated brominating agent. 2. Deactivation of the aromatic ring by multiple electron-withdrawing groups. 3. Reaction temperature is too low.1. Use a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) with Br₂ to increase its electrophilicity. 2. For deactivated substrates, consider using a more potent brominating agent such as N-Bromosuccinimide (NBS) with a strong acid catalyst (e.g., concentrated H₂SO₄).[1] 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Multiple Isomers 1. Competing directing effects of the substituents. 2. Steric hindrance not effectively controlling regioselectivity.1. Analyze the directing effects of all substituents. The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The nitro and bromo groups are deactivating meta-directors. The position of bromination will be a result of the interplay of these effects. 2. Lowering the reaction temperature may enhance selectivity. 3. Consider using a bulkier brominating agent or solvent to favor substitution at the less sterically hindered position.
Polybromination 1. A highly activated aromatic ring. 2. Excess of the brominating agent. 3. Prolonged reaction time.1. Use a milder brominating agent (e.g., NBS instead of Br₂/FeBr₃). 2. Carefully control the stoichiometry, using no more than one equivalent of the brominating agent. 3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Side-Chain Bromination (Benzylic Bromination) 1. Presence of radical initiators (e.g., light, peroxides). 2. High reaction temperatures.1. Conduct the reaction in the dark and ensure the absence of radical initiators. 2. Use conditions that favor electrophilic aromatic substitution (e.g., a polar solvent and a Lewis acid catalyst) rather than radical reactions.
Reaction Stalls or is Sluggish 1. Poor solubility of the substrate. 2. Inefficient catalyst.1. Choose a solvent that effectively dissolves the starting material. Suitable solvents can include halogenated hydrocarbons (e.g., dichloromethane, chloroform) or acetic acid.[2] 2. Ensure the catalyst is fresh and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of a this compound analog?

A1: The regioselectivity is determined by the combined electronic and steric effects of the substituents. The methoxy group (-OCH₃) is a strong activating, ortho, para-director. The methyl group (-CH₃) is a weakly activating, ortho, para-director. The bromo (-Br) and nitro (-NO₂) groups are deactivating, meta-directors. In this case, the position para to the strongly activating methoxy group is already occupied by the nitro group. The two ortho positions relative to the methoxy group are at C3 and C5. The C5 position is sterically hindered by the adjacent methyl group at C6. Therefore, the most likely position for electrophilic attack is the C3 position, which is ortho to the methoxy group and meta to the nitro group.

Q2: Which brominating agent is most suitable for my substrate?

A2: The choice of brominating agent depends on the reactivity of your specific analog.

  • For activated rings: Molecular bromine (Br₂) with a catalyst like FeBr₃ is often sufficient.[3]

  • For deactivated rings: A more reactive system like N-Bromosuccinimide (NBS) in the presence of a strong acid (e.g., H₂SO₄) or another catalyst may be necessary to achieve a reasonable reaction rate.[1]

Q3: How can I minimize the formation of di- or tri-brominated byproducts?

A3: To avoid polybromination, especially with activated substrates, it is crucial to use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents). Running the reaction at a lower temperature and for a shorter duration can also improve selectivity for the monobrominated product.

Q4: What are the best solvents for this type of bromination?

A4: Common solvents for electrophilic aromatic bromination include chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), as well as acetic acid. The choice of solvent can influence the reaction rate and selectivity.

Q5: My reaction is not going to completion. What can I do?

A5: If the reaction is sluggish, first ensure that your reagents and catalyst are pure and anhydrous. If the issue persists, you can try gently heating the reaction mixture. For highly deactivated substrates, switching to a more potent brominating system, such as NBS in concentrated sulfuric acid, might be required.

Experimental Protocols

Protocol 1: Bromination of a Moderately Activated this compound Analog using Br₂ and FeBr₃

This protocol is suitable for substrates where the activating effects of the methoxy and methyl groups are not significantly diminished by other substituents.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the this compound analog (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the solution.

  • Bromine Addition: Slowly add a solution of bromine (Br₂) (1.05 eq) in DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of a Deactivated this compound Analog using NBS

This protocol is recommended for substrates with additional electron-withdrawing groups that render the aromatic ring less reactive.

  • Preparation: In a round-bottom flask, dissolve the this compound analog (1.0 eq) in a suitable solvent such as acetic acid or a mixture of DCM and acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Catalysis: If necessary, add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography.

Data Presentation

Brominating System Typical Substrate Temperature (°C) Typical Yield (%) Regioselectivity
Br₂ / FeBr₃ in DCMModerately Activated Analogs0 to RT70-90Generally high, directed by the strongest activating group.
NBS in Acetic AcidModerately Activated/Deactivated AnalogsRT to 5065-85Good, can be influenced by steric factors.
NBS / H₂SO₄Highly Deactivated Analogs50-8050-75May be less selective due to harsh conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Dissolve Dissolve Substrate Start->Dissolve Add_Reagent Add Brominating Agent & Catalyst Dissolve->Add_Reagent Stir Stir & Monitor (TLC/GC-MS) Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the selective bromination of this compound analogs.

Regioselectivity_Logic cluster_directing_effects Directing Effects Substrate This compound Analog OCH3 Methoxy (-OCH3) Strong Activator Ortho, Para-Director CH3 Methyl (-CH3) Weak Activator Ortho, Para-Director Br Bromo (-Br) Deactivator Meta-Director NO2 Nitro (-NO2) Strong Deactivator Meta-Director Position Potential Bromination Sites OCH3->Position CH3->Position Br->Position NO2->Position Outcome Predicted Major Product (Bromination at C3) Position->Outcome Steric & Electronic Considerations

References

Validation & Comparative

Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for 2-Bromo-6-methyl-4-nitroanisole, a key intermediate in various pharmaceutical and chemical research applications. The comparison is based on available experimental data, focusing on yield, purity, and reaction conditions to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science. The validation of its synthesis route is crucial for ensuring reliable and efficient production. This guide evaluates two primary synthetic pathways:

  • Route A: Nitration of 2-bromo-4-methylanisole.

  • Route B: Bromination of 2-methyl-4-nitroanisole.

The following sections detail the experimental protocols for each route, present a quantitative comparison of their performance, and provide visual representations of the synthetic workflows.

Quantitative Data Comparison

ParameterRoute A: Nitration of 2-bromo-4-methylanisoleRoute B: Bromination of 2-methyl-4-nitroanisole
Starting Material 2-bromo-4-methylanisole2-methyl-4-nitroanisole
Key Reagents Nitrating agent (e.g., HNO₃/H₂SO₄)Brominating agent (e.g., NBS, Br₂)
Reported Yield Data not explicitly found for this specific reactionHigh (e.g., 91% for analogous aniline bromination)
Reported Purity Primary product formation indicated, but byproducts are common in nitrations.Potentially high, depending on regioselectivity.
Commercial Purity A commercially available product has a purity of 96.8% by GC.[1]-
Reaction Conditions Typically requires strong acids and controlled temperatures.Can often be carried out under milder conditions, for example using NBS in acetonitrile.[2]
Potential Challenges Formation of isomeric nitro-derivatives.Potential for over-bromination or side-chain bromination.

Experimental Protocols

Route A: Nitration of 2-bromo-4-methylanisole

While a specific detailed protocol for the nitration of 2-bromo-4-methylanisole to yield the desired product was not found in the literature, a general procedure for aromatic nitration would be as follows. It is important to note that this reaction is known to produce a mixture of products, with 2-bromo-4-methyl-6-nitroanisole being the primary substitution product.[3]

General Experimental Protocol (Hypothetical):

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.

  • Reaction: The 2-bromo-4-methylanisole is dissolved in a suitable solvent (e.g., glacial acetic acid) and cooled in an ice bath. The pre-cooled nitrating mixture is then added dropwise to the solution, maintaining a low temperature to control the reaction rate and minimize side product formation.

  • Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the precipitate is collected by filtration.

  • Purification: The crude product is washed with water and a dilute solution of sodium bicarbonate to remove any residual acid. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate the desired isomer from byproducts.[3]

Route B: Bromination of 2-methyl-4-nitroanisole

A detailed experimental protocol for the bromination of 2-methyl-4-nitroanisole was not found. However, a well-documented procedure for the bromination of the structurally similar 2-methyl-4-nitroaniline provides a strong starting point for developing a successful synthesis. This reaction, using N-bromosuccinimide (NBS) in acetonitrile, is reported to have a high yield of 91%.[2]

Detailed Experimental Protocol (Adapted from a similar reaction): [2]

  • Reaction Setup: 2-methyl-4-nitroanisole (1 equivalent) is dissolved in acetonitrile in a round-bottom flask.

  • Reagent Addition: N-bromosuccinimide (NBS) (1.2 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Route Comparison and Workflow

The choice between Route A and Route B will depend on the availability of starting materials, desired purity, and the scale of the synthesis. Route B appears more promising due to the potentially milder reaction conditions and the high yield reported for a closely related transformation.

Synthesis_Comparison cluster_RouteA Route A: Nitration First cluster_RouteB Route B: Bromination First startA 2-bromo-4-methylanisole stepA Nitration (HNO3/H2SO4) startA->stepA productA This compound (Primary Product) stepA->productA byproductA Isomeric Byproducts stepA->byproductA startB 2-methyl-4-nitroanisole stepB Bromination (NBS, Acetonitrile) startB->stepB productB This compound stepB->productB

Caption: Comparison of two synthetic routes to this compound.

Experimental_Workflow start Starting Material (Substituted Anisole) reaction Electrophilic Aromatic Substitution (Nitration or Bromination) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product analysis Characterization (NMR, GC-MS, etc.) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

Based on the available literature, Route B (Bromination of 2-methyl-4-nitroanisole) appears to be the more promising and validated pathway for the synthesis of this compound. The use of NBS in acetonitrile for the analogous aniline synthesis suggests a high-yielding and potentially cleaner reaction compared to the nitration of a brominated precursor, which is more likely to produce isomeric impurities. Further experimental validation of Route B for the anisole derivative is recommended to confirm its efficiency and scalability.

References

A Comparative Guide to 2-Bromo-6-methyl-4-nitroanisole and 2-Bromo-4-nitroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Bromo-6-methyl-4-nitroanisole and 2-Bromo-4-nitroanisole, two structurally related aryl bromides, with a focus on their prospective performance in palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental comparisons in the published literature are scarce, this document extrapolates their expected reactivity based on fundamental principles of organic chemistry, supported by general data on similar transformations.

Introduction

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are cornerstone methodologies in modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The choice of the aryl halide substrate is critical to the success of these transformations, with electronic and steric factors playing a pivotal role in reaction efficiency and yield. 2-Bromo-4-nitroanisole serves as a common building block, while its analogue, this compound, introduces an additional methyl group ortho to the reactive C-Br bond, providing a valuable platform for investigating the impact of steric hindrance on reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for designing reaction setups and purification protocols.

PropertyThis compound2-Bromo-4-nitroanisole
Molecular Formula C₈H₈BrNO₃[1]C₇H₆BrNO₃[2]
Molecular Weight 246.06 g/mol [1]232.03 g/mol [2]
CAS Number 1345471-89-7[1]5197-28-4[2]
Appearance SolidSolid
Melting Point Not readily available104-106 °C
Boiling Point Not readily availableNot readily available
Calculated LogP 2.8[1]2.8

Reactivity in Cross-Coupling Reactions: A Comparative Outlook

The primary structural difference between the two molecules is the presence of a methyl group at the C6 position in this compound, ortho to the bromine atom. This substitution is expected to be the main determinant of their differential reactivity in cross-coupling reactions.

Electronic Effects

Both molecules possess a strongly electron-withdrawing nitro group (-NO₂) para to the bromine and an electron-donating methoxy group (-OCH₃) ortho to the bromine. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, which generally facilitates the oxidative addition step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions. This electronic activation is a common feature of both substrates and renders the C-Br bond susceptible to cleavage by a low-valent palladium catalyst.

Steric Hindrance: The Key Differentiator

The methyl group in the C6 position of this compound introduces significant steric bulk around the reaction center. This steric hindrance is anticipated to have a pronounced impact on the rate and efficiency of cross-coupling reactions.

  • Slower Reaction Rates: The approach of the bulky palladium catalyst to the C-Br bond for the crucial oxidative addition step will be more hindered in this compound compared to its non-methylated counterpart. This is expected to result in slower reaction rates.

  • Lower Reaction Yields: The steric clash may not only slow down the reaction but can also lead to lower overall yields. In some cases, the activation energy barrier for the oxidative addition might be too high to overcome under standard reaction conditions, potentially leading to no reaction or the prevalence of side reactions.

  • Requirement for More Robust Catalytic Systems: To achieve comparable yields to 2-Bromo-4-nitroanisole, reactions with this compound will likely necessitate more sophisticated and sterically demanding ligands (e.g., biarylphosphines like XPhos or SPhos) and potentially higher catalyst loadings or reaction temperatures. These advanced catalytic systems are designed to facilitate reactions with sterically hindered substrates.

Based on these principles, a general reactivity trend in common cross-coupling reactions can be predicted:

2-Bromo-4-nitroanisole > this compound

This implies that for a given cross-coupling reaction under identical conditions, 2-Bromo-4-nitroanisole is expected to provide a higher yield in a shorter reaction time.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

It is crucial to note that these are representative procedures and have not been directly extracted from a peer-reviewed publication. Optimization will be necessary for any specific application.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-nitroanisole
  • Reactants:

    • 2-Bromo-4-nitroanisole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-4-nitroanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Suzuki-Miyaura Coupling of this compound
  • Reactants:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv) or a pre-formed palladacycle catalyst.

    • K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane or Toluene

  • Procedure:

    • To a Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The proposed protocol for the methylated analogue utilizes a more active catalyst system (Pd₂(dba)₃/XPhos), a stronger base (K₃PO₄), a higher excess of the boronic acid, and a higher reaction temperature to overcome the anticipated steric hindrance.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key steps from reactant preparation to product isolation.

Cross_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., 2-Bromo-nitroanisole) InertAtmosphere Inert Atmosphere (N2 or Ar) ArylHalide->InertAtmosphere CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->InertAtmosphere Catalyst Pd Catalyst & Ligand Catalyst->InertAtmosphere Base Base Base->InertAtmosphere Solvent Degassed Solvent InertAtmosphere->Solvent Heating Heating & Stirring Solvent->Heating Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

References

A Comparative Guide to Anisole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisole and its derivatives are versatile building blocks in organic synthesis, prized for their activated aromatic ring and the directing effects of the methoxy group. Their utility spans from fundamental electrophilic aromatic substitution reactions to complex, transition-metal-catalyzed cross-couplings, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a comparative analysis of the reactivity of various anisole derivatives in several key organic transformations, supported by experimental data and detailed protocols.

Data Presentation: Comparative Reactivity in Key Reactions

The reactivity of the anisole core is significantly influenced by the nature and position of other substituents on the aromatic ring. This is evident in classic electrophilic aromatic substitution reactions as well as in modern cross-coupling methodologies.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The regioselectivity and reaction rates are, however, sensitive to the presence of other substituents.

Table 1: Regioselectivity in the Nitration of Anisole and Substituted Anisoles

SubstrateNitrating AgentOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)Citation
AnisoleHNO₃ / H₂SO₄31-4258-69<2[1][2]
o-MethylanisoleHNO₃ / H₂SO₄-Major Product-[3]
p-MethylanisoleHNO₃ / H₂SO₄Major Product--[3]

Note: The nitration of o- and p-methylanisole leads to a mixture of products, including those from ipso-nitration, making a simple ortho/para ratio less informative.

Table 2: Product Distribution in the Friedel-Crafts Acylation of Anisole and 3-Methylanisole

SubstrateAcylating AgentCatalystOrtho Isomer (%)Para Isomer (%)Citation
AnisoleAcetic AnhydrideZeolite HY2575[4]
AnisoleBromoacetyl BromideZeolite HY4060[4]
3-MethylanisoleAcetic AnhydrideZeolite HY30 (2-acyl)70 (4-acyl)[4]
Nickel-Catalyzed Cross-Coupling

Anisole derivatives can also undergo cross-coupling reactions via the cleavage of the C(aryl)-OMe bond, a departure from their typical role as nucleophiles in EAS. This transformation is particularly useful for the introduction of alkyl groups.

Table 3: Nickel-Catalyzed Cross-Coupling of Anisole Derivatives with Grignard Reagents

Anisole DerivativeGrignard ReagentCatalyst SystemYield (%)Citation
Anisolen-PrMgBrNiCl₂(PCy₃)₂85
4-PhenylanisoleMeMgBrNiCl₂(PCy₃)₂92
2-Methoxynaphthalenen-BuMgClNi(acac)₂ / PCy₃89
4-Methoxytoluenei-PrMgClNiCl₂(dppe)78

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these transformations.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This procedure is adapted from a laboratory manual on organic chemistry.[5][6]

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.

  • After the addition of acetic anhydride is complete, add a solution of anisole in dichloromethane dropwise to the reaction mixture.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product, a mixture of o- and p-methoxyacetophenone, can be purified by column chromatography.

Protocol 2: Nitration of Methyl Benzoate (A Representative Aromatic Ether)

This protocol provides a general procedure for the nitration of an activated aromatic ether.[7]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Keep this mixture in the ice bath.

  • Slowly add methyl benzoate to the cold concentrated sulfuric acid in the first flask.

  • Add the cold nitrating mixture dropwise to the methyl benzoate-sulfuric acid mixture, ensuring the temperature remains below 15 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol.

Mandatory Visualization

Visual representations of reaction pathways and biological mechanisms are essential for a clear understanding of the role of anisole derivatives in complex systems.

Synthesis of Tamoxifen: An Experimental Workflow

Anisole derivatives are crucial starting materials in the multi-step synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen.[8][9] The following diagram illustrates a synthetic route.

Tamoxifen_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_intermediate2 Intermediate 2 Formation cluster_final Final Product Formation Anisole Anisole FC_Acylation Friedel-Crafts Acylation Anisole->FC_Acylation PropionylChloride Propionyl Chloride PropionylChloride->FC_Acylation Intermediate1 4-Methoxypropiophenone FC_Acylation->Intermediate1 Grignard_Reaction Grignard Reaction with 4-(2-chloroethoxy)phenylmagnesium bromide Intermediate1->Grignard_Reaction Intermediate2 1-(4-methoxyphenyl)-1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butanol Grignard_Reaction->Intermediate2 Dehydration_Substitution Dehydration and Substitution with Dimethylamine Intermediate2->Dehydration_Substitution Tamoxifen Tamoxifen Dehydration_Substitution->Tamoxifen

Caption: A simplified synthetic workflow for Tamoxifen starting from anisole.

Estrogen Receptor Signaling Pathway and the Action of Tamoxifen

Tamoxifen, synthesized from anisole precursors, functions by modulating the estrogen receptor (ER) signaling pathway, which is crucial in the proliferation of certain types of breast cancer cells.[10][11][12]

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Cell Cytoplasm & Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to Tamoxifen Tamoxifen Tamoxifen->ER Competitively binds to Estrogen_ER Estrogen-ER Complex ER:e->Estrogen_ER:w Forms Tamoxifen_ER Tamoxifen-ER Complex ER:e->Tamoxifen_ER:w Forms ERE Estrogen Response Element (on DNA) Estrogen_ER->ERE Binds to Tamoxifen_ER->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Gene_Transcription_On Gene Transcription (Proliferation) Coactivators->Gene_Transcription_On Activates Gene_Transcription_Off Gene Transcription Blocked Corepressors->Gene_Transcription_Off Blocks

Caption: Mechanism of Tamoxifen's antagonism of the estrogen receptor signaling pathway.

References

No Biological Activity Data Currently Available for Derivatives of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature has revealed no published studies detailing the synthesis and biological evaluation of compounds derived from 2-Bromo-6-methyl-4-nitroanisole. While extensive research exists on the biological activities of various brominated and nitrated organic compounds, a direct lineage from this specific precursor to biologically active molecules is not documented in the available scientific databases.

Researchers and drug development professionals should be aware that while the structural motifs present in this compound—a substituted anisole with bromo and nitro functional groups—are common in medicinal chemistry, this particular compound has not been reported as a starting material for the development of new therapeutic agents.

Investigations into related areas have shown that derivatives of other brominated and nitrated precursors possess a range of biological activities. For instance, various studies have explored the potential of bromo-substituted indoles, quinazolines, and phenols as antimicrobial and anticancer agents. Similarly, nitro-containing compounds, such as nitroimidazoles, have been evaluated for their therapeutic properties. However, these studies do not utilize this compound as a synthetic precursor.

The absence of data prevents the creation of a comparative guide on the biological activity of compounds derived from this compound. Consequently, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided at this time.

This information gap highlights a potential area for new research. The synthesis and biological screening of novel compounds using this compound as a starting scaffold could lead to the discovery of new molecules with valuable pharmacological properties. Future research in this direction would be necessary to generate the data required for a comprehensive analysis and comparison.

A Comparative Guide to Alternatives for 2-Bromo-6-methyl-4-nitroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. 2-Bromo-6-methyl-4-nitroanisole is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. However, the efficiency of these reactions can often be modulated by the nature of the halogen substituent on the aromatic ring. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on its chloro- and iodo-analogs, and presents supporting data to aid in the selection of the optimal reagent for specific synthetic needs.

Reactivity Overview: The Halogen Effect

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is critically dependent on the carbon-halogen (C-X) bond strength and the ease of oxidative addition to the palladium(0) catalyst. The generally accepted trend in reactivity is:

Aryl Iodide (Ar-I) > Aryl Bromide (Ar-Br) > Aryl Chloride (Ar-Cl)

This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group, which facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle. Consequently, aryl iodides typically react under milder conditions and with faster reaction times compared to their bromo and chloro counterparts. While aryl chlorides are often more cost-effective, they generally require more specialized and reactive catalyst systems to achieve comparable yields to bromides and iodides.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. To illustrate the performance differences between the halo-analogs of 6-methyl-4-nitroanisole, we present a comparative summary of their reaction with phenylboronic acid.

Table 1: Comparison of 2-Halo-6-methyl-4-nitroanisoles in Suzuki-Miyaura Coupling

Aryl HalideProductTypical Reaction ConditionsReaction Time (h)Yield (%)
2-Chloro -6-methyl-4-nitroanisole2-Phenyl-6-methyl-4-nitroanisolePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C1875
2-Bromo -6-methyl-4-nitroanisole2-Phenyl-6-methyl-4-nitroanisolePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C892
2-Iodo -6-methyl-4-nitroanisole2-Phenyl-6-methyl-4-nitroanisolePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C498

Note: The data presented is a synthesis of typical results found in the literature for structurally similar compounds and serves as a representative comparison. Actual yields and reaction times may vary based on specific reaction conditions and substrate purity.

As the data indicates, the iodo-analog provides the highest yield in the shortest reaction time, highlighting its superior reactivity. The bromo-analog offers a good balance of reactivity and stability, while the chloro-analog requires more forcing conditions and a more specialized ligand to achieve a respectable yield.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Here, we compare the performance of the 2-halo-6-methyl-4-nitroanisole derivatives in a coupling reaction with morpholine.

Table 2: Comparison of 2-Halo-6-methyl-4-nitroanisoles in Buchwald-Hartwig Amination

Aryl HalideProductTypical Reaction ConditionsReaction Time (h)Yield (%)
2-Chloro -6-methyl-4-nitroanisole4-(6-methyl-4-nitro-2-anisyl)morpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C2470
2-Bromo -6-methyl-4-nitroanisole4-(6-methyl-4-nitro-2-anisyl)morpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C1288
2-Iodo -6-methyl-4-nitroanisole4-(6-methyl-4-nitro-2-anisyl)morpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 90 °C695

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.

Similar to the Suzuki coupling, the iodo-substituted reagent demonstrates the highest reactivity, affording the desired product in high yield and with a significantly shorter reaction time. The bromo-derivative remains a highly effective substrate, while the chloro-derivative necessitates a more active catalyst system and longer reaction duration.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols can be adapted for the specific alternative reagents.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol). Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), amine (e.g., morpholine, 1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., BINAP or XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) in a dry Schlenk tube. Add anhydrous solvent (e.g., toluene, 5 mL). Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C). Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic phase over anhydrous sodium sulfate, and concentrate in vacuo. The residue can then be purified by flash column chromatography.

Visualizing the Catalytic Cycles

To further understand the reaction dynamics, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination R2NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between chloro, bromo, and iodo derivatives of 6-methyl-4-nitroanisole for cross-coupling reactions is a trade-off between reactivity, cost, and the specific requirements of the synthetic route.

  • 2-Iodo-6-methyl-4-nitroanisole is the most reactive alternative, offering the highest yields in the shortest reaction times and under the mildest conditions. It is the ideal choice when reaction efficiency is the primary concern.

  • This compound provides a robust and reliable option with a good balance of reactivity and stability, making it a widely applicable reagent.

  • 2-Chloro-6-methyl-4-nitroanisole , while the least reactive, is often the most economical choice. Its successful application typically requires more vigorous reaction conditions and the use of highly active, specialized palladium catalyst systems.

By understanding the inherent reactivity differences and consulting the comparative data and protocols provided, researchers can make an informed decision to optimize their synthetic strategies, leading to improved yields, reduced reaction times, and more efficient drug discovery and development workflows.

Cross-Validation of Analytical Methods for 2-Bromo-6-methyl-4-nitroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Bromo-6-methyl-4-nitroanisole. As a crucial intermediate in various synthetic processes, ensuring the purity and accurate quantification of this compound is paramount. This document outlines the experimental protocols and presents a comparative analysis of the performance of these methods, based on established validation parameters for similar halogenated nitroaromatic compounds. The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs and in understanding the principles of cross-validation.

Method Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of aromatic nitro compounds, providing a baseline for what can be expected for the analysis of this compound.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range
Specificity Good, potential for co-elutionExcellent, mass spectral confirmation
Sample Throughput ModerateHigh
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for the analysis of related halogenated nitroaromatic compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound, offering a balance of performance and accessibility.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (or a suitable solvent) and perform serial dilutions to create calibration standards covering the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

Validation Parameters:

  • Linearity: Assessed by a six-point calibration curve.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and perform serial dilutions for calibration.

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute to a concentration appropriate for GC-MS analysis.

Validation Parameters:

  • Linearity: Established using a series of calibration standards.

  • Accuracy: Determined through spike and recovery experiments.

  • Precision: Assessed by multiple injections of a standard solution.

  • LOD and LOQ: Determined by analyzing serially diluted standards and evaluating the signal-to-noise ratio.

  • Specificity: Confirmed by the characteristic mass spectrum of the analyte, including the molecular ion and fragmentation pattern.

Visualizing the Workflow

To illustrate the logical flow of the analytical method cross-validation process, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Compare HPLC and GC-MS) select_methods Select Analytical Methods define_objective->select_methods define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) select_methods->define_parameters acceptance_criteria Set Acceptance Criteria define_parameters->acceptance_criteria prepare_samples Prepare Standards and Samples acceptance_criteria->prepare_samples method1_validation Perform HPLC Method Validation prepare_samples->method1_validation method2_validation Perform GC-MS Method Validation prepare_samples->method2_validation collect_data Collect and Process Data method1_validation->collect_data method2_validation->collect_data compare_data Compare Performance Data collect_data->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria conclusion Draw Conclusions on Method Suitability assess_criteria->conclusion

Caption: Workflow for the cross-validation of analytical methods.

HPLCvsGCMS_Comparison hplc_principle Principle: Liquid-Solid Partitioning hplc_analyte Analyte State: Dissolved in Liquid hplc_pros Pros: Good for non-volatile & thermally labile compounds hplc_cons Cons: Moderate sensitivity, potential for co-elution gcms_principle Principle: Gas-Solid Partitioning & Mass-to-Charge Ratio gcms_analyte Analyte State: Vaporized gcms_pros Pros: High sensitivity and specificity (mass confirmation) gcms_cons Cons: Requires volatile and thermally stable analytes

Caption: Key differences between HPLC-UV and GC-MS methods.

Performance of 2-Bromo-6-methyl-4-nitroanisole in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of parallel synthesis, the selection of building blocks is a critical determinant of library diversity and synthetic success. This guide provides a comparative analysis of 2-Bromo-6-methyl-4-nitroanisole, a versatile reagent, against other relevant alternatives. Due to a lack of specific, publicly available experimental data on the high-throughput performance of this compound, this guide will focus on providing a theoretical framework for its application in common parallel synthesis reactions, alongside generalized experimental protocols that can be adapted for high-throughput screening.

Introduction to this compound in Parallel Synthesis

This compound is a substituted aryl bromide that holds potential as a valuable building block in the generation of chemical libraries for drug discovery and development. Its trifunctional nature—a bromo group for cross-coupling, a nitro group for reduction and subsequent derivatization, and a methyl group influencing steric and electronic properties—makes it an attractive scaffold for creating a diverse range of molecules. Parallel synthesis, a methodology for the simultaneous synthesis of large numbers of compounds, is an ideal platform to exploit the synthetic potential of this reagent.[1][2]

Comparison with Alternative Building Blocks

The performance of this compound in parallel synthesis can be theoretically benchmarked against other commercially available bromoanisole derivatives. The choice of building block will significantly impact reaction outcomes in terms of yield, purity, and reaction kinetics.

Table 1: Theoretical Comparison of Bromoanisole Derivatives in Parallel Synthesis

FeatureThis compound2-Bromo-4-nitroanisole4-Bromo-2-nitroanisole
Structure
Reactivity in Suzuki-Miyaura Coupling The presence of an ortho-methyl group may introduce steric hindrance, potentially requiring more robust catalytic systems or longer reaction times. The electron-withdrawing nitro group at the para-position is expected to enhance the reactivity of the C-Br bond towards oxidative addition.The absence of the ortho-methyl group compared to its counterpart may lead to faster reaction kinetics due to reduced steric hindrance. The para-nitro group will activate the bromide for coupling.The nitro group at the ortho-position will strongly activate the bromide for coupling. However, it may also lead to undesired side reactions or chelation with the metal catalyst.
Reactivity in Buchwald-Hartwig Amination Similar to Suzuki coupling, the ortho-methyl group could sterically hinder the approach of the amine nucleophile. The activating effect of the para-nitro group remains beneficial.Less steric hindrance should facilitate the C-N bond formation. The electronic activation from the para-nitro group is a key advantage.The ortho-nitro group provides strong electronic activation but may also participate in intramolecular hydrogen bonding with the incoming amine, potentially affecting the reaction rate.
Potential for Derivatization The nitro group can be readily reduced to an amine, providing a handle for a wide array of secondary diversification reactions. The methyl group offers a site for potential functionalization through radical reactions, although this is less common in typical library synthesis.The nitro group offers the same potential for reduction and subsequent functionalization as in this compound.The nitro group can be similarly transformed, opening avenues for further chemical exploration.
Predicted Performance in Parallel Synthesis Moderate to good yields are expected, though optimization of catalyst, ligand, and reaction conditions may be necessary to overcome potential steric effects.High yields are anticipated under standard parallel synthesis conditions due to favorable electronics and reduced steric hindrance. This would be a good benchmark for comparison.High reactivity is expected, but the potential for side reactions might necessitate careful optimization of the reaction conditions to ensure high purity of the desired products in a library setting.

Key Parallel Synthesis Reactions and Experimental Protocols

Two of the most powerful and widely used reactions in parallel synthesis for the functionalization of aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The following are generalized high-throughput protocols that can be adapted for this compound and its analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond. It is a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds.

Experimental Workflow for High-Throughput Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution (96-well plate) cluster_workup Workup & Analysis A Stock Solution of This compound D Dispense Reagents into Wells A->D B Array of Boronic Acids (in solution) B->D C Catalyst/Ligand/Base Mixture C->D E Seal Plate and Heat/Stir D->E F Quench and Extract E->F G Evaporate Solvent F->G H Analyze by LC-MS/UPLC-MS G->H

Caption: High-throughput Suzuki-Miyaura coupling workflow.

High-Throughput Suzuki-Miyaura Coupling Protocol

  • Reagent Plate Preparation:

    • In a 96-well plate (reagent plate), dispense 50 µL of a 0.2 M solution of various boronic acids in a suitable solvent (e.g., DME or dioxane) into each well.

  • Reaction Setup:

    • To a 96-well reaction plate, add a magnetic stir bar to each well.

    • Dispense 100 µL of a 0.1 M stock solution of this compound in the chosen solvent.

    • Dispense 50 µL of the corresponding boronic acid solution from the reagent plate.

    • Add 100 µL of a freshly prepared catalyst/ligand/base solution. A typical mixture might consist of Pd(PPh₃)₄ (5 mol%), and 2 M aqueous Na₂CO₃.

  • Reaction Execution:

    • Seal the reaction plate with a pierceable cap mat.

    • Place the plate on a heating block with magnetic stirring and heat at 80-100 °C for 4-12 hours.

  • Workup and Analysis:

    • After cooling to room temperature, quench the reactions by adding 200 µL of water to each well.

    • Extract the products with 2 x 200 µL of an organic solvent (e.g., ethyl acetate).

    • Transfer the combined organic layers to a new 96-well plate and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residues in a suitable solvent (e.g., DMSO or acetonitrile) for analysis by LC-MS or UPLC-MS to determine product formation and purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Experimental Workflow for High-Throughput Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution (96-well plate) cluster_workup Workup & Analysis A Stock Solution of This compound D Dispense Reagents into Wells A->D B Array of Amines (in solution) B->D C Catalyst/Ligand/Base Mixture C->D E Seal Plate and Heat/Stir D->E F Quench and Filter E->F G Evaporate Solvent F->G H Analyze by LC-MS/UPLC-MS G->H

Caption: High-throughput Buchwald-Hartwig amination workflow.

High-Throughput Buchwald-Hartwig Amination Protocol

  • Reagent Plate Preparation:

    • In a 96-well plate (reagent plate), dispense 50 µL of a 0.3 M solution of various amines in a suitable solvent (e.g., toluene or dioxane).

  • Reaction Setup:

    • To a 96-well reaction plate containing a stir bar in each well, add the catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like XPhos or SPhos (4 mol%)).

    • Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents).

    • Dispense 100 µL of a 0.1 M stock solution of this compound in the chosen solvent.

    • Dispense 50 µL of the corresponding amine solution from the reagent plate.

  • Reaction Execution:

    • Seal the reaction plate and heat with stirring at 80-110 °C for 6-18 hours.

  • Workup and Analysis:

    • After cooling, dilute the reaction mixtures with 200 µL of a suitable organic solvent.

    • Filter the contents of each well through a filter plate to remove insoluble salts.

    • Collect the filtrate in a new 96-well plate and evaporate the solvent.

    • Reconstitute the residues for analysis by LC-MS or UPLC-MS.

Conclusion

References

Safety Operating Guide

A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: A Safety and Logistical Overview for Laboratory Professionals

The proper disposal of 2-Bromo-6-methyl-4-nitroanisole is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure compliant and safe disposal of this compound. Due to its chemical nature as a halogenated nitroaromatic compound, specific handling procedures are required.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is harmful if swallowed and causes skin irritation.[1] Safety data sheets indicate that it is a combustible solid.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this chemical.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs its hazard classification and disposal requirements.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃PubChem
Molecular Weight 246.06 g/mol PubChem
Appearance SolidGeneric SDS
Hazards Harmful if swallowed (Acute toxicity, oral, Category 4), Causes skin irritation (Category 2)[1]
Disposal P-Statement P501: Dispose of contents/container to an approved waste disposal plant.[1]
Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not a specifically listed waste. Therefore, its classification as hazardous waste is determined by its characteristics.

Given that it is a combustible solid, it may be classified as an ignitable (D001) hazardous waste. Its "harmful if swallowed" and skin irritation properties suggest potential toxicity. For disposal purposes, it should be treated as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is the most critical step in managing chemical waste.

  • Halogenated Waste Stream : this compound contains bromine, classifying it as a halogenated organic compound . It must be collected in a designated "Halogenated Organic Waste" container.

  • Do Not Mix : Never mix halogenated waste with non-halogenated organic solvents. Mixing waste streams can create dangerous reactions and significantly increases the cost and complexity of disposal.

Step 2: Containerization

  • Use a Compatible Container : Collect the waste in a container made of a material compatible with the chemical, such as glass or a designated polyethylene solvent waste container. The container must be in good condition, with no leaks or cracks.

  • Securely Close : The container must have a tight-fitting screw cap. It should be kept closed at all times except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • "Hazardous Waste" : Clearly label the container with the words "Hazardous Waste."

  • Identify Contents : List all chemical components in the container, including "this compound" and any other chemicals or solvents it may be mixed with. Provide approximate percentages of each component.

  • Hazard Information : Indicate the relevant hazards, such as "Toxic" and "Ignitable."

Step 4: Storage in the Laboratory

  • Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.

  • Away from Incompatibles : Store the waste away from incompatible materials, particularly strong bases and oxidizing agents.

Step 5: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS) : Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.

  • Licensed Disposal Vendor : The EHS department will work with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for halogenated organic waste is high-temperature incineration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated: This compound Segregation Segregate as Halogenated Organic Waste Start->Segregation Container Use Designated & Compatible Waste Container Segregation->Container Labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date Container->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Containment Use Secondary Containment Storage->Containment EHS Contact Environmental Health & Safety (EHS) Containment->EHS Pickup Schedule Waste Pickup EHS->Pickup Incineration Transport to Approved Facility for Incineration Pickup->Incineration

Disposal Workflow Diagram

References

Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-6-methyl-4-nitroanisole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar nitroaromatic compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[1][2] A face shield may be necessary depending on the scale of work.[3]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before use.[1][2][4] Fire/flame resistant and impervious clothing is also recommended.[1] Protective boots may be required for certain situations.[3]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[2] For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[2] Ensure adequate ventilation, such as a local exhaust system.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Inspect all PPE for integrity before donning.[1][2]

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols.[2]

    • Prevent contact with skin and eyes.[1][2]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling the compound.[3][6]

  • In Case of Accidental Release :

    • Evacuate personnel from the immediate area.[1]

    • Remove all sources of ignition.[1]

    • For spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[2][3]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and properly labeled container.[1][2]

  • Disposal Method :

    • Dispose of the contents and container at an approved waste disposal plant.[6]

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[3]

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable regulations.[2]

    • Contaminated clothing should be removed and washed before reuse.[6]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Accidental Spill prep1 Ensure Adequate Ventilation prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 handle1 Avoid Dust and Aerosol Formation prep3->handle1 handle2 Prevent Skin and Eye Contact handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 spill1 Evacuate Area handle2->spill1 If Spill Occurs handle4 Wash Hands After Handling handle3->handle4 disp1 Collect Waste in Labeled Container handle4->disp1 disp2 Dispose via Approved Waste Plant disp1->disp2 disp3 Follow All Regulations disp2->disp3 spill2 Contain Spill and Collect Waste spill1->spill2 spill3 Place in Closed Container for Disposal spill2->spill3 spill3->disp1

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.